molecular formula C8H8ClNO B2817856 1-Benzofuran-4-amine;hydrochloride CAS No. 1021871-64-6

1-Benzofuran-4-amine;hydrochloride

Cat. No.: B2817856
CAS No.: 1021871-64-6
M. Wt: 169.61
InChI Key: SRMUYKRCVHSVAE-UHFFFAOYSA-N
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Description

1-Benzofuran-4-amine;hydrochloride is a useful research compound. Its molecular formula is C8H8ClNO and its molecular weight is 169.61. The purity is usually 95%.
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Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzofuran-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO.ClH/c9-7-2-1-3-8-6(7)4-5-10-8;/h1-5H,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRMUYKRCVHSVAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=COC2=C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1021871-64-6
Record name 1-benzofuran-4-amine hydrochloride
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Significance of the Benzofuran Scaffold in Organic Synthesis

The benzofuran (B130515) scaffold, a heterocyclic compound consisting of a fused benzene (B151609) and furan (B31954) ring, is a fundamental structural unit in a vast number of biologically active natural products and synthetic molecules. Current time information in Bangalore, IN.nih.govtandfonline.com First synthesized in 1870, the benzofuran ring system has since become a focal point for research due to its wide-ranging potential applications in medicinal chemistry, agrochemicals, and materials science. rsc.orgacs.org

Benzofuran derivatives are known to exhibit a remarkable spectrum of pharmacological activities, including antimicrobial, antifungal, anti-inflammatory, and antitumor properties. nih.gov This has established the benzofuran moiety as a "privileged structure," meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. rsc.org Consequently, medicinal chemists frequently utilize benzofuran as a building block for designing novel therapeutic agents. nih.govtandfonline.com The development of efficient synthetic methods for creating substituted benzofurans is an active and rapidly advancing area of organic chemistry, employing strategies that range from classical cyclization reactions to modern transition-metal-catalyzed processes. acs.orgjocpr.com

Overview of Amine Derivatives in Contemporary Chemical Research

Amines, organic compounds derived from ammonia (B1221849), are fundamental to organic and medicinal chemistry. ijrpr.combritannica.com Classified as primary, secondary, or tertiary based on the number of organic groups attached to the nitrogen atom, their unique reactivity and ability to form hydrogen bonds make them indispensable in a variety of scientific fields. britannica.comperlego.com

In medicinal chemistry, amine functional groups are key components in a vast array of pharmaceuticals, including analgesics, antidepressants, antibiotics, and anticancer agents. ijrpr.comshreeganeshchemical.com Their presence can significantly influence a molecule's bioavailability and its ability to interact with biological targets like enzymes and receptors. shreeganeshchemical.com Beyond pharmaceuticals, amine derivatives are crucial in materials science for the synthesis of polymers, plastics, and catalysts. ijrpr.comshreeganeshchemical.com They also serve as vital intermediates in the production of agrochemicals such as pesticides and herbicides. shreeganeshchemical.comwhamine.com The versatility of amines ensures their continued importance as a central focus of research and development across multiple industries. ijrpr.comwhamine.com

Structural Context of 1 Benzofuran 4 Amine;hydrochloride As a Key Research Target

Strategies for Benzofuran Core Construction

The formation of the benzofuran ring is the critical step in the synthesis of 1-Benzofuran-4-amine hydrochloride. The chosen strategy often depends on the availability of starting materials, desired substitution patterns, and reaction efficiency.

Cyclization Reactions for Benzofuran Ring Formation

Cyclization reactions are the most common and versatile methods for constructing the benzofuran nucleus. These can be initiated through various means, including intramolecular processes, metal catalysis, acid or base catalysis, oxidative conditions, and radical pathways.

Intramolecular cyclization represents a direct and efficient route to the benzofuran core. A prominent example is the cyclization of ortho-alkynylphenols. rsc.orgmdpi.com This method involves the formation of a carbon-oxygen bond through the attack of the phenolic oxygen onto the adjacent alkyne moiety. rsc.org The reaction can be promoted by various catalysts, including bases and transition metals. rsc.orgmdpi.com For instance, the use of a strong organic superbase like phosphazene P4-tBu has been shown to effectively catalyze the intramolecular cyclization of o-alkynylphenyl ethers to yield 2,3-disubstituted benzofurans. rsc.orgmdpi.com Another approach involves the gold-catalyzed intramolecular alkoxyboration of alkynes, which provides access to 3-boronate-substituted benzofurans from readily available ortho-alkynyl phenols. thieme-connect.com

Starting MaterialCatalyst/ReagentProductReference
o-alkynylphenyl etherPhosphazene P4-tBu2,3-disubstituted benzofuran rsc.orgmdpi.com
o-alkynyl phenol (B47542)Gold catalyst3-boronate-substituted benzofuran thieme-connect.com

Transition metal catalysis plays a pivotal role in modern organic synthesis, and the formation of benzofurans is no exception. Palladium, copper, and iron catalysts are frequently employed to facilitate these cyclizations.

Palladium-Catalyzed Synthesis: Palladium catalysts are widely used for benzofuran synthesis. thieme-connect.comorganic-chemistry.org One common method involves the Sonogashira cross-coupling of 2-halophenols with terminal alkynes, followed by an intramolecular cyclization. organic-chemistry.orgnih.gov Palladium nanoparticles have been demonstrated to be effective catalysts for a one-pot synthesis of various benzofurans under ambient conditions. thieme-connect.comorganic-chemistry.org Another palladium-catalyzed approach is the C–H activation/oxidation tandem reaction of 2-hydroxystyrenes with iodobenzenes. rsc.org Furthermore, palladium-catalyzed carbonylative intramolecular synthesis of benzofuran-2(3H)-ones from 2-hydroxybenzyl alcohols has been developed using formic acid as a carbon monoxide source. rsc.org The regioselective C–H arylation of benzofurans with triarylantimony difluorides is another palladium-catalyzed method for synthesizing 2-arylbenzofurans. mdpi.com

ReactantsCatalyst SystemProductReference
2-halophenol, terminal alkynePalladium nanoparticlesSubstituted benzofuran thieme-connect.comorganic-chemistry.org
2-hydroxystyrene, iodobenzenePalladium catalystSubstituted benzofuran rsc.org
2-hydroxybenzyl alcoholPalladium catalyst, formic acidBenzofuran-2(3H)-one rsc.org
Benzofuran, triarylantimony difluoridePd(OAc)2, CuCl22-Arylbenzofuran mdpi.com

Copper-Catalyzed Synthesis: Copper catalysts offer a cost-effective and efficient alternative for benzofuran synthesis. rsc.orgresearchgate.net A notable method is the copper-catalyzed aerobic oxidative cyclization of phenols and alkynes in a one-pot procedure. rsc.orgresearchgate.net This transformation involves a sequential nucleophilic addition of phenols to alkynes followed by oxidative cyclization. rsc.org Copper catalysis is also effective in the intramolecular dehydrogenative C–H/O–H coupling to form benzofurans. rsc.org Additionally, copper-catalyzed tandem reactions involving o-iodophenols, acyl chlorides, and phosphorus ylides provide a rapid route to functionalized benzofurans. organic-chemistry.org A three-component tandem cyclization of terminal alkynes, salicylaldehydes, and indoles catalyzed by copper has also been developed to synthesize indole-benzofuran bis-heterocycles. acs.org

Iron-Catalyzed Synthesis: Iron, being an earth-abundant and low-cost metal, has gained attention in catalytic applications. Iron-catalyzed methods for benzofuran synthesis include the tandem oxidative coupling and annulation of phenols with β-keto esters. thieme-connect.comacs.org This Pechmann-type condensation results in the formation of polysubstituted benzofurans. thieme-connect.com Iron catalysts have also been utilized in the reductive cyclization of 1,6-enynes to produce 3-acylbenzofurans. rsc.org A one-pot process using iron(III)-catalyzed halogenation of an aryl ring followed by iron- or copper-catalyzed O-arylation has been developed for the synthesis of various benzofuran analogues. nih.gov Furthermore, recent studies have explored the iron-catalyzed skeletal editing of benzofurans through boron insertion and silicon migration, offering new routes to cyclic boronic acids and silicon-containing arylalkenes. chinesechemsoc.org

Acid and base-catalyzed reactions provide classical yet effective pathways to the benzofuran core.

Acid-Catalyzed Reactions: Acid-catalyzed cyclization of compounds containing a carbonyl group through dehydration is a known method. rsc.org Clays have been used as catalysts in the solvent-free Knoevenagel condensation of benzofuran-3(2H)-one with α,β-dicarbonyl compounds under microwave irradiation to synthesize acyl-aurones. mdpi.com An unusual Brønsted acid-catalyzed benzofuran ring opening and furan (B31954) ring closure sequence has been reported for the formation of tri- and tetrasubstituted furans from benzofuranyl carbinols and 1,3-dicarbonyls. acs.org

Base-Catalyzed Reactions: Base-catalyzed condensation of o-hydroxyphenones with 1,1-dichloroethylene leads to highly functionalized benzofurans via a rearrangement of an intermediate chloromethylene furan under mild acidic conditions. organic-chemistry.org The Perkin rearrangement, a base-catalyzed conversion of 3-halocoumarins to benzofuran-2-carboxylic acids, can be significantly accelerated using microwave irradiation. nih.gov Furthermore, an N-heterocyclic carbene (NHC)/base-catalyzed cascade reaction involving intramolecular hydroacylation, Stetter reaction, and a base-catalyzed rearrangement has been developed for the synthesis of functionalized benzofuranones. nih.govacs.org

Oxidative cyclization offers another strategic approach to benzofuran synthesis. This can be achieved through various metal-catalyzed and metal-free methods. For instance, a palladium-catalyzed oxidative cyclization of o-cinnamyl phenols using benzoquinone as an oxidant provides functionalized 2-benzyl benzo[b]furans. organic-chemistry.orgresearchgate.net A Suzuki–Miyaura coupling followed by an oxidative cyclization strategy has also been employed for the synthesis of benzofurans. acs.org Palladium(II)-mediated dehydrogenative cyclization of carbonyl-functionalized precursors is another promising method. nih.gov Furthermore, designed zinc and manganese complexes in the presence of TEMPO as an oxidant have been used for the efficient oxidative cyclization of 2′-hydroxychalcones to flavones, a reaction that can be adapted for benzofuran synthesis. organic-chemistry.org

Radical reactions provide a unique avenue for the construction of the benzofuran skeleton. Recent research has shown that heteroatom-centered anions can act as super-electron-donors to initiate radical reactions for the synthesis of 3-substituted benzofurans. nih.gov This intermolecular radical coupling reaction works with phosphines, thiols, and anilines. nih.gov The reaction mechanism is believed to proceed through a radical pathway initiated by a single electron transfer. nih.govrsc.org

Installation and Modification of the Amine Functionality at the C-4 Position

Once the benzofuran ring system is in place, the next critical phase is the introduction of the amine group at the C-4 position. This can be achieved through various chemical transformations.

A widely used and reliable method for introducing an amino group onto an aromatic ring is through the reduction of a corresponding nitro compound. wikipedia.org For the synthesis of 1-Benzofuran-4-amine, this would involve the synthesis of 4-nitrobenzofuran (B7810232) as a key intermediate. The nitro group can then be reduced to the target amine.

The reduction of aromatic nitro compounds can be accomplished using a variety of reagents and conditions. wikipedia.org Catalytic hydrogenation is a common method, employing catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide, or Raney nickel. wikipedia.orgresearchgate.net This method is often clean and efficient.

Alternatively, metal-acid systems are effective. A classic example is the use of tin (Sn) in the presence of a strong acid like hydrochloric acid (HCl), which reduces the nitro group to an ammonium (B1175870) salt. youtube.com Subsequent neutralization with a base liberates the free amine. youtube.com Iron metal in an acidic medium, such as acetic acid, is another frequently used reducing system. wikipedia.org

Table 3: Reagents for the Reduction of 4-Nitrobenzofuran

Reagent/SystemConditionsProduct Form
Pd/C, H₂Room TemperatureAmine
Sn, HClHeatAmmonium Salt youtube.com
Fe, Acetic AcidRefluxAmine wikipedia.org
Zinc, Ammonium Chloride-Hydroxylamine wikipedia.org
Sodium Hydrosulfite-Amine

The choice of reducing agent can be critical to avoid the reduction of other functional groups that may be present on the benzofuran ring. Selective reduction of a nitro group in the presence of other reducible functionalities is a key consideration in multi-step syntheses. researchgate.net

The introduction of an amine group via nucleophilic aromatic substitution (SNAr) is a plausible, though less common, strategy for synthesizing 4-aminobenzofurans. This approach would require a benzofuran ring substituted with a good leaving group, such as a halogen, at the C-4 position. The reaction would then involve the displacement of this leaving group by an amine nucleophile, such as ammonia (B1221849) or a primary amine.

An interesting approach that can lead to aminobenzofurans is the Smiles rearrangement. researchgate.net This intramolecular nucleophilic aromatic substitution involves the preliminary conversion of a hydroxybenzofuran to a 2-aryloxy-2-methylpropionamide. researchgate.net This intermediate then rearranges in the presence of a base like sodium hydride to form the amino-substituted benzofuran. researchgate.net This has been successfully applied to 4-hydroxybenzofuran to yield 4-aminobenzofuran. researchgate.net

Reductive amination is a powerful method for forming C-N bonds and could be applied to the synthesis of 4-aminobenzofuran if a suitable carbonyl precursor can be generated. This would involve the reaction of a 4-formylbenzofuran or a 4-ketobenzofuran with an amine source, such as ammonia or an ammonium salt, in the presence of a reducing agent.

While direct examples for 4-carbonyl benzofurans are not abundant, the general principle of reductive amination is well-established. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), or catalytic hydrogenation. The reaction proceeds through the in-situ formation of an imine or enamine, which is then reduced to the corresponding amine. The synthesis of the required 4-carbonyl benzofuran precursor would be a critical step for this pathway.

Direct amination involves the formation of a C-N bond via the functionalization of a C-H bond, representing a highly atom-economical approach. Recent advances in catalysis have made such transformations more feasible.

For benzofuran systems, metal-catalyzed amination reactions have been reported. For instance, a copper-catalyzed electrophilic amination of heteroarenes with O-benzoyl hydroxylamines has been shown to be effective. organic-chemistry.org This reaction proceeds via a one-pot C-H alumination.

Another powerful strategy involves the use of palladium catalysis. The palladium/norbornene-catalyzed ortho-amination/ipso-Heck cyclization has been used to construct C3,C4-disubstituted indoles, and benzofuran has been shown to be a competent substrate in related coupling reactions. nih.gov While not a direct amination of the benzofuran itself, it showcases the utility of modern catalytic methods in constructing complex, aminated heterocyclic systems.

Furthermore, scandium triflate has been used to catalyze the [4+1] cycloaddition of in-situ generated ortho-quinone methides with isocyanides to afford 2-aminobenzofurans. nih.govacs.orgnih.gov This highlights the potential of Lewis acid catalysis in the synthesis of aminobenzofuran derivatives.

Formation of the Hydrochloride Salt

The conversion of 1-benzofuran-4-amine to its hydrochloride salt is a fundamental acid-base reaction that enhances the compound's stability and modifies its physical properties, such as solubility. This process is crucial for its purification and handling in various applications.

Acid-Base Reactions for Salt Formation

The formation of 1-benzofuran-4-amine hydrochloride involves the reaction of the basic amine group with hydrochloric acid (HCl). britannica.comspectroscopyonline.com In this reaction, the lone pair of electrons on the nitrogen atom of the amine acts as a proton acceptor (a Brønsted-Lowry base), while hydrochloric acid acts as a proton donor (a Brønsted-Lowry acid). youtube.com The proton (H⁺) from HCl is transferred to the amine group, forming an ammonium cation, and the chloride ion (Cl⁻) becomes the counter-ion, resulting in the ionic salt, 1-benzofuran-4-amine hydrochloride. spectroscopyonline.comyoutube.com

This reaction is typically vigorous when using strong mineral acids like HCl. britannica.com The resulting salt is an ionic compound, which often presents as a crystalline solid. youtube.comoxfordreference.com The formation of the hydrochloride salt is a common strategy employed in medicinal chemistry to improve the water solubility and bioavailability of drug candidates containing amine functional groups. spectroscopyonline.comyoutube.com The reaction is reversible and can be treated with a strong base, such as sodium hydroxide (B78521) (NaOH), to regenerate the free amine. britannica.comyoutube.com

Table 1: Reactants and Products in Hydrochloride Salt Formation

ReactantRoleProduct
1-Benzofuran-4-amineBase (Proton Acceptor)1-Benzofuran-4-ammonium cation
Hydrochloric Acid (HCl)Acid (Proton Donor)Chloride anion (Cl⁻)

Purification and Isolation Techniques for Hydrochloride Salts (e.g., Recrystallization)

Recrystallization is a primary technique for purifying solid organic compounds, including hydrochloride salts like 1-benzofuran-4-amine hydrochloride. mt.com The principle of recrystallization relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures. mt.com An ideal solvent for recrystallization will dissolve the compound sparingly at room temperature but will dissolve it completely at an elevated temperature.

The process generally involves the following steps:

Solvent Selection: A suitable solvent or solvent system is chosen. For amine hydrochlorides, alcohols like ethanol (B145695) or isopropanol (B130326) are often considered. researchgate.net Sometimes, a co-solvent like diethyl ether may be added to induce precipitation. researchgate.net

Dissolution: The crude hydrochloride salt is dissolved in a minimum amount of the hot solvent to create a saturated solution.

Filtration (optional): If insoluble impurities are present, a hot filtration step can be performed to remove them.

Crystallization: The hot, saturated solution is allowed to cool slowly. As the temperature decreases, the solubility of the hydrochloride salt drops, leading to the formation of pure crystals. Impurities, being present in smaller amounts, remain dissolved in the solvent.

Isolation: The purified crystals are collected by filtration, typically using a Buchner funnel.

Washing: The collected crystals are washed with a small amount of cold solvent to remove any adhering mother liquor containing impurities.

Drying: The purified crystals are then dried to remove any residual solvent.

For amine hydrochlorides, it is important to use anhydrous solvents to prevent the salt from dissolving or hydrolyzing. google.com Washing the salt with organic solvents like ethyl acetate (B1210297) and hexane (B92381) can also be an effective simple purification step. researchgate.net

Green Chemistry Approaches in 1-Benzofuran-4-amine Synthesis

Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds like benzofurans to reduce environmental impact. These approaches focus on minimizing waste, using less hazardous substances, and improving energy efficiency.

Solvent-Free Reaction Protocols

Solvent-free, or neat, reactions represent a significant advancement in green chemistry by eliminating the use of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. thieme-connect.comcem.com Conducting reactions without a solvent can lead to higher reactant concentrations, which may accelerate reaction rates. thieme-connect.com

Several solvent-free methods for the synthesis of benzofuran derivatives have been developed. For instance, the Rap-Stoermer condensation of salicylaldehydes with α-haloketones can be performed at room temperature using potassium fluoride (B91410) on alumina (B75360) (KF/Al2O3) as a solid support and catalyst, avoiding the need for a solvent. Another approach involves the copper(I) oxide nanoparticle-catalyzed multicomponent reaction of 2-hydroxybenzaldehydes, secondary amines, and alkynes under solvent-free conditions at 100 °C. thieme-connect.com Nickel-catalyzed C–H/O–H dual functionalization of phenols with mandelic acids has also been achieved under solvent-free conditions to produce 3-aryl benzofuran-2(3H)-ones. rsc.org These methods often offer advantages such as high atom economy, simplified workup procedures, and the potential for catalyst recycling. thieme-connect.comrsc.org

Microwave-Assisted Synthetic Routes

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, significantly reducing reaction times, often from hours to minutes, and improving yields compared to conventional heating methods. scispace.comsapub.org This technique can be applied to both solution-phase and solvent-free reactions. cem.com

The synthesis of various benzofuran derivatives has been successfully achieved using microwave irradiation. For example, the reaction of ethyl-3-hydroxybenzofuran-2-carboxylate with aromatic amines in the presence of catalytic hydrochloric acid can be accelerated using microwave heating. scispace.com Microwave irradiation has also been employed for the synthesis of benzofuran-3(2H)-ones, providing a rapid and facile route to these compounds. researchgate.netnih.gov The combination of microwave heating with solvent-free conditions further enhances the green credentials of a synthetic protocol. scispace.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Benzofuran Analogs

MethodReaction TimeYieldReference
Conventional Heating9 hoursComparable to Microwave scispace.com
Microwave IrradiationMinutesComparable to Conventional scispace.comsapub.org

Ultrasound-Assisted Synthetic Methodologies

Ultrasound-assisted synthesis is another green chemistry technique that utilizes the energy of ultrasonic waves to accelerate chemical reactions. This method, known as sonochemistry, can lead to shorter reaction times, milder reaction conditions, and improved yields. researchgate.net

The synthesis of 2-substituted benzofurans has been accomplished using ultrasound irradiation in a one-pot, sequential C-C coupling and C-O bond formation reaction. nih.govresearchgate.net This method offers a convenient and efficient route to a variety of benzofuran derivatives. nih.govresearchgate.net Similarly, the synthesis of benzofuran-appended oxadiazole molecules has been achieved with moderate to good yields under basic, ultrasound-assisted conditions, a significant improvement over conventional methods that require longer reaction times and result in lower yields. mdpi.comnih.gov

Utilization of Deep Eutectic Solvents (DES)

Deep Eutectic Solvents (DES) have emerged as a promising class of green solvents for a variety of chemical transformations, offering advantages such as low cost, low toxicity, and biodegradability. While the direct synthesis of this compound using DES has not been extensively documented in publicly available literature, the application of these solvents in the synthesis of related benzofuran derivatives suggests their potential utility.

Research has demonstrated the successful use of DES in the synthesis of other aminobenzofurans. For instance, a copper-catalyzed, one-pot synthesis of 3-aminobenzofurans has been achieved in a deep eutectic solvent, highlighting the role of DES as both the solvent and a promoter of the reaction. cdnsciencepub.com These reactions often proceed under mild conditions with good to excellent yields. cdnsciencepub.com

The common components of DES used in organic synthesis include choline (B1196258) chloride as the hydrogen bond acceptor, paired with hydrogen bond donors like urea (B33335), glycerol, or ethylene (B1197577) glycol. nih.gov The choice of DES components can influence the reaction outcome, and their recyclability makes them an attractive option for sustainable chemical processes. nih.gov

Given the successful application of DES in the synthesis of analogous compounds, their investigation for the synthesis of 1-Benzofuran-4-amine represents a logical next step. Future research could explore the feasibility of adapting existing synthetic routes, such as the Smiles rearrangement of 4-hydroxybenzofuran, to a DES-based system. This could potentially lead to a more environmentally friendly and efficient production method.

Table 1: Examples of Deep Eutectic Solvents Used in Benzofuran Synthesis

Hydrogen Bond AcceptorHydrogen Bond DonorMolar RatioApplication
Choline ChlorideUrea1:2Synthesis of N-substituted pyrroles and furans
Choline ChlorideGlycerol1:2Synthesis of aurones
Choline ChlorideEthylene Glycol1:3General solvent for organic reactions

This table presents examples of DES systems and their applications in the synthesis of related heterocyclic compounds, suggesting potential systems for the synthesis of 1-Benzofuran-4-amine.

Considerations for Industrial Scale-Up and Production

A plausible synthetic route to 4-aminobenzofuran, the free base of the target compound, involves the Smiles rearrangement of 4-hydroxybenzofuran. researchgate.net This intramolecular nucleophilic aromatic substitution reaction can be a powerful tool for arene functionalization. scispace.com

Key considerations for the industrial scale-up of this process include:

Raw Material Sourcing and Purity: The availability and quality of starting materials, such as 4-hydroxybenzofuran, are critical for consistent production. Impurities in the starting materials can affect reaction yield and purity of the final product.

Reaction Conditions Optimization: Translating a laboratory-scale reaction to an industrial setting often requires re-optimization of reaction parameters. For the Smiles rearrangement, this would include temperature, reaction time, and the choice of base and solvent. While lab-scale syntheses may use strong bases like sodium hydride in solvents like DMF, industrial processes might favor less hazardous and more easily handled reagents and solvents. researchgate.net

Process Safety: The potential hazards associated with the reagents and reaction conditions must be thoroughly assessed. For instance, the use of flammable solvents or highly reactive reagents requires appropriate engineering controls and safety protocols. The thermal stability of intermediates and the final product is also a critical safety parameter.

Product Isolation and Purification: The isolation of 4-aminobenzofuran from the reaction mixture and its subsequent purification are key steps. On a large scale, methods like crystallization are often preferred over chromatographic techniques due to cost and throughput. The choice of solvent for crystallization is crucial for obtaining the desired purity and crystal form.

Formation of the Hydrochloride Salt: The conversion of 4-aminobenzofuran to its hydrochloride salt is typically achieved by treating a solution of the free base with hydrogen chloride. blogspot.com The hydrogen chloride can be introduced as a gas or as a solution in an appropriate solvent, such as isopropanol or ethanol. blogspot.com The precipitation of the salt is a critical step, and factors like temperature, concentration, and agitation can influence the particle size and morphology of the final product, which in turn affect its handling and formulation properties. acs.org

Waste Management: Industrial chemical processes generate waste streams that must be managed responsibly. The development of a green and sustainable process would involve minimizing waste generation and exploring options for solvent recycling.

Table 2: Potential Industrial Synthesis Parameters for this compound

StepProcessKey Parameters
1Synthesis of 4-aminobenzofuran (via Smiles Rearrangement)Reactants: 4-hydroxybenzofuran, aminating agent. Solvent: High-boiling point, inert solvent. Base: Industrially viable base (e.g., sodium hydroxide). Temperature: Optimized for reaction rate and selectivity.
2Purification of 4-aminobenzofuranMethod: Crystallization. Solvent: Selected for high yield and purity.
3Formation of Hydrochloride SaltReactant: 4-aminobenzofuran, Hydrogen Chloride (gas or solution). Solvent: Anhydrous alcohol (e.g., isopropanol, ethanol). Control: Temperature and rate of addition to control precipitation.

This table outlines a hypothetical industrial process and key parameters based on established chemical principles and practices for similar compounds.

Reactivity of the Benzofuran Ring System

The benzofuran ring is an aromatic system that generally undergoes electrophilic substitution rather than addition reactions. The fusion of the benzene and furan rings, along with the activating, ortho-para directing amino group at the 4-position, influences the regioselectivity and rate of these reactions.

The amine group at the C-4 position is a powerful activating group, directing electrophilic attacks to the ortho and para positions. Due to the structure of the benzofuran ring, the positions susceptible to electrophilic attack are C-5 and C-7 on the benzene portion of the ring, and C-2 and C-3 on the furan portion. Theoretical calculations on related 5-aminobenzofurans have shown that the positions ortho to the amine group are highly susceptible to electrophilic attack. researchgate.net For 4-aminobenzofuran, this suggests that the C-5 position is particularly activated.

In a study involving the synthesis of the naturally occurring furocarbazole alkaloid, furostifoline, a 4-amino-7-methylbenzofuran was subjected to electrophilic aromatic substitution with an iron complex salt, which proceeded quantitatively. clockss.org This highlights the high reactivity of the aminobenzofuran system towards electrophiles.

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of 4-Aminobenzofuran

Position Electronic Effect of -NH2 Group Predicted Reactivity
C-5 ortho, activating High
C-7 para to furan oxygen, meta to amine Moderate
C-2 / C-3 Furan ring positions Influenced by heteroatom

This table is a predictive representation based on general principles of electrophilic aromatic substitution.

Nucleophilic aromatic substitution (SNAr) reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group to stabilize the negatively charged Meisenheimer complex intermediate. wikipedia.orglibretexts.orglibretexts.org The 4-amino group in 1-benzofuran-4-amine is an electron-donating group, which deactivates the ring towards nucleophilic attack.

However, SNAr reactions can occur on benzofuran rings under specific circumstances, particularly when highly activated substrates are used. For instance, a tandem SNAr-cyclocondensation strategy has been developed for the synthesis of fluorinated 3-aminobenzofurans. rsc.org In this process, a fluorine atom on a perfluorobenzonitrile precursor is displaced by an amine nucleophile. rsc.org Another relevant transformation is the Smiles rearrangement, an intramolecular nucleophilic aromatic substitution, which has been used to convert 4- and 5-hydroxybenzofurans into their corresponding amino derivatives. researchgate.net This reaction proceeds via the preliminary conversion of the phenol to a 2-aryloxy-2-methylpropionamide, followed by an intramolecular ipso-displacement. researchgate.net

The benzofuran ring system can participate in cycloaddition reactions. A notable and efficient method for constructing the 2-aminobenzofuran scaffold is through a [4+1] cycloaddition reaction. nih.govnih.gov This reaction involves the in-situ generation of ortho-quinone methides (o-QMs) from precursors like o-hydroxybenzhydryl alcohols, which then react with isocyanides. nih.govorganic-chemistry.orgnih.gov

The mechanism involves the Lewis acid-catalyzed generation of the o-QM, which acts as the four-atom component. thieme-connect.com The isocyanide provides the one-atom component. The reaction proceeds through the nucleophilic addition of the isocyanide to the o-QM, followed by an intramolecular cyclization and subsequent isomerization to yield the 2-aminobenzofuran product. nih.gov This methodology is highly efficient, proceeds under mild conditions, and tolerates a wide range of substrates, including those with both electron-donating and electron-withdrawing groups. organic-chemistry.orgresearchgate.net

Table 2: Key Features of [4+1] Cycloaddition for Aminobenzofuran Synthesis

Feature Description Reference
Reactants ortho-quinone methides (in situ generated), Isocyanides nih.govnih.gov
Catalyst Lewis Acids (e.g., Sc(OTf)₃) organic-chemistry.orgthieme-connect.com
Mechanism Steps Nucleophilic addition, Intramolecular cyclization, Isomerization nih.govnih.gov
Conditions Mild, ambient temperature thieme-connect.comresearchgate.net
Outcome Efficient, high-yield synthesis of 2-aminobenzofurans organic-chemistry.org

The benzofuran core can undergo oxidative transformations, leading to various functionalized derivatives. Syntheses involving oxidative conditions have been developed to access benzofuran derivatives directly. researchgate.net For example, some catalytic cycles in benzofuran synthesis involve an oxidative addition step, often mediated by transition metals like palladium or copper. nih.govacs.org In one such mechanism, a copper catalyst facilitates a radical transfer, followed by cyclization and oxidation to generate the benzofuran ring system. acs.org While specific studies on the direct oxidation of the 1-benzofuran-4-amine core are limited, the related saturated compound, 4,5,6,7-tetrahydro-1-benzofuran-4-amine, can be oxidized to form corresponding ketones or aldehydes. This suggests the benzofuran core possesses a susceptibility to oxidative cleavage or modification under certain conditions.

Transformations Involving the Amine Functionality

The primary amine group at the C-4 position is a key site of reactivity, behaving as a potent nucleophile.

The lone pair of electrons on the nitrogen atom of the 4-amino group makes it nucleophilic and capable of reacting with a variety of electrophiles. This is a characteristic reaction for aromatic amines. ucy.ac.cy The amine group can participate in nucleophilic substitution reactions, serving as the nucleophile to displace a leaving group on another molecule. This reactivity is fundamental to building more complex molecules from the 4-aminobenzofuran scaffold. For example, in the synthesis of fluorinated benzofurans, various amines are reacted with a tetrafluorobenzonitrile in a nucleophilic aromatic substitution where the amine acts as the incoming nucleophile. rsc.org Similarly, the synthesis of various biologically active compounds involves the reaction of an amine with an electrophilic partner. royalsocietypublishing.org The amine group can readily undergo reactions such as acylation, alkylation, and sulfonylation to form the corresponding amides, secondary/tertiary amines, and sulfonamides.

Table 3: Common Nucleophilic Reactions of the 4-Amino Group

Reaction Type Electrophile Product Type
Acylation Acyl Halide, Anhydride (B1165640) Amide
Alkylation Alkyl Halide Secondary/Tertiary Amine
Sulfonylation Sulfonyl Chloride Sulfonamide
Schiff Base Formation Aldehyde, Ketone Imine

Acylation Reactions (e.g., N-Acylation)

N-acylation of the primary amine group in benzofuran derivatives is a common transformation. For instance, treating 2-benzoyl-1-benzofuran-3-amine with acetic anhydride results in the corresponding N-acetylated product. researchgate.net This reaction proceeds through the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the acylating agent. A study on 2-(4-chlorobenzoyl)-1-benzofuran-3-amine demonstrated that acetylation of the amine led to a significant improvement in its inhibitory activity against certain enzymes. acs.org

The general mechanism for N-acylation involves the formation of a tetrahedral intermediate, which then collapses to form the amide and a leaving group. The reaction is often carried out in the presence of a base to neutralize the acid byproduct.

Table 1: Examples of N-Acylation of Benzofuran Amines

Starting MaterialAcylating AgentProductReference
2-Benzoyl-1-benzofuran-3-amineAcetic AnhydrideN-(2-Benzoyl-1-benzofuran-3-yl)acetamide researchgate.net
2-(4-Chlorobenzoyl)-1-benzofuran-3-amineAcetic AnhydrideN-[2-(4-Chlorobenzoyl)-1-benzofuran-3-yl]acetamide acs.org

Alkylation Reactions (e.g., N-Alkylation)

The amine group of benzofuran amines can undergo N-alkylation with various alkylating agents. For example, N-activated 2-benzoyl-1-benzofuran-3-amine derivatives have been successfully alkylated with ethyl bromoacetate. researchgate.net Furthermore, methylation of ethyl N-(2-benzoyl-1-benzofuran-3-yl)carbamate yields the corresponding N-methyl carbamate. researchgate.net These reactions typically follow an SN2 mechanism where the amine acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide.

A study described the N-alkylation of a benzofuran-2-carboxamide (B1298429) scaffold with N-(3-(piperidin-1-yl)propyl) to introduce a basic protonatable nitrogen. nih.gov This highlights the utility of N-alkylation in modifying the properties of benzofuran derivatives. The use of acetals as alkylating agents in the presence of TMSOTf and 2,4,6-collidine has also been reported for the alkylation of benzofuran itself. sioc-journal.cn

Oxidation of the Amine Group

The oxidation of the amine group on the benzofuran ring can lead to the formation of various products depending on the oxidizing agent and reaction conditions. While specific studies on the direct oxidation of the amine group of 1-benzofuran-4-amine are not prevalent in the provided results, the oxidation of the benzofuran ring system itself is documented. Biomimetic oxidation of benzofurans using hydrogen peroxide catalyzed by Mn(III) porphyrins can lead to the formation of epoxides and other oxygenated derivatives. mdpi.com In the presence of ammonia, which can be generated from a co-catalyst, the epoxide intermediate can be attacked to form an amino derivative (BF-NH2). mdpi.com This suggests that under oxidative conditions, the benzofuran ring and the amine group could both be susceptible to reaction.

Diazotization and Subsequent Coupling Reactions

Primary aromatic amines like 1-benzofuran-4-amine can undergo diazotization, a reaction that converts the amine into a diazonium salt. numberanalytics.com This is typically achieved by treating the amine with sodium nitrite (B80452) in the presence of a strong acid, such as hydrochloric acid. numberanalytics.com The resulting diazonium salt is a versatile intermediate that can participate in various coupling reactions. numberanalytics.com

For instance, diazonium salts can be used in cyclization reactions to synthesize other heterocyclic systems, including different benzofuran structures. numberanalytics.com Azo coupling reactions, where the diazonium ion reacts with an activated aromatic compound, are another common application, leading to the formation of azo compounds. researchgate.net A method for preparing 5-amino benzofuran-2-carboxylic esters involves the diazotization of aniline (B41778) and subsequent coupling with salicylaldehyde. google.com

Formation of Imine-Linked Conjugates (Schiff Base Formation)

The primary amine functionality of 1-benzofuran-4-amine allows for the formation of imines, also known as Schiff bases, through condensation with aldehydes or ketones. nih.gov This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the characteristic C=N double bond of the imine. nih.gov

Porphyrin-Schiff base conjugates have been synthesized by the condensation of an amine-containing tetrapyrrolic macrocycle with an appropriate benzaldehyde. nih.gov This strategy is used to introduce specific functionalities into larger molecular frameworks. nih.gov The formation of imines is a reversible reaction, and the stability of the resulting imine can be influenced by the electronic and steric properties of the reactants.

Influence of the Hydrochloride Salt on Reactivity

The hydrochloride salt form of 1-benzofuran-4-amine significantly influences its reactivity, primarily by affecting the protonation state of the amine group.

Impact on Protonation States and Lone-Pair Availability

In 1-benzofuran-4-amine hydrochloride, the amine group exists in its protonated form as an ammonium salt (R-NH3+ Cl-). spectroscopyonline.com This protonation has a profound impact on the nucleophilicity of the nitrogen atom. The lone pair of electrons on the nitrogen, which is responsible for its nucleophilic character in reactions like acylation and alkylation, is engaged in a bond with a proton. spectroscopyonline.com Consequently, the protonated amine is a much weaker nucleophile than the free amine.

For reactions that require the amine to act as a nucleophile, the hydrochloride salt generally needs to be neutralized with a base to deprotonate the ammonium ion and regenerate the free amine. gla.ac.uk The choice of base and reaction conditions is crucial to ensure the availability of the reactive free amine. The equilibrium between the protonated and unprotonated forms can be manipulated by adjusting the pH of the reaction medium. gla.ac.uk This is a critical consideration in designing synthetic routes involving amine hydrochloride salts.

Stability and Dissociation Behavior in Diverse Solvent Systems

The stability and dissociation of 1-benzofuran-4-amine hydrochloride are influenced by the solvent system it is in. As a salt of a weak base, its dissociation in a solvent is governed by the equilibrium between the protonated amine (the hydrochloride salt) and the free amine, which is influenced by the solvent's polarity, proticity, and pH.

In less polar or aprotic solvents, the solubility and dissociation are expected to be significantly lower. The stability of related benzofuran compounds has been studied in various solvents. For example, the synthesis of benzofuran derivatives has been carried out in solvents like acetonitrile, toluene, and dimethylformamide (DMF), indicating the stability of the benzofuran ring system under these conditions. nih.govresearchgate.netacs.org The choice of solvent can also influence reaction pathways; for instance, different solvents can affect the rate and selectivity of reactions involving the benzofuran moiety. maastrichtuniversity.nl

The table below summarizes the expected solubility and dissociation behavior of 1-Benzofuran-4-amine hydrochloride in different solvent types, based on general chemical principles and information from related compounds.

Solvent TypeExamplesExpected SolubilityExpected DissociationRationale
Polar Protic Water, Methanol, EthanolHighHighSolvents can effectively solvate both the ammonium cation and the chloride anion, driving the dissociation equilibrium forward.
Polar Aprotic Acetonitrile, DMSO, DMFModerate to HighModerateSolvents can solvate the cation but are less effective at solvating the anion, leading to less dissociation compared to protic solvents.
Nonpolar Aprotic Toluene, Hexane, DichloromethaneLowVery LowSolvents cannot effectively solvate the ionic species, resulting in poor solubility and minimal dissociation.

Mechanistic Investigations of this compound Reactions

Elucidation of Reaction Pathways and Intermediates

The reactions involving the 1-benzofuran-4-amine hydrochloride scaffold can proceed through various pathways, often involving key intermediates. The amino group can undergo typical reactions such as nucleophilic substitution and acylation. For example, the synthesis of benzofuran–appended 4-aminoquinazoline hybrids involves the reaction of a benzofuran amine with another molecule, showcasing the reactivity of the amino group. nih.gov

The benzofuran ring itself can participate in several transformations. Mechanistic studies on the formation of benzofurans often highlight key intermediates. For instance, in the synthesis of benzofurans from o-alkynylphenols, σ-vinyl- and σ-arylpalladium complexes are generated in situ as key intermediates. acs.org Another example is the formation of an o-quinone methide as a postulated key intermediate in the cascade process for constructing a benzofuran moiety. organic-chemistry.org

In the context of reductive functionalization of nitro compounds, which can be precursors to amines like 1-benzofuran-4-amine, mechanistic studies have identified nitroso intermediates and on-cycle iron hydride species as key catalytic intermediates. cardiff.ac.uk These studies, while not directly on 1-benzofuran-4-amine hydrochloride, provide a framework for understanding the types of intermediates that could be involved in its reactions.

The following table outlines some potential reaction pathways and the likely intermediates for reactions starting with or involving the 1-benzofuran-4-amine moiety.

Reaction TypeReagents/ConditionsKey IntermediatesProduct Type
N-Acylation Acyl chloride, baseN-acylated benzofuran amineAmide
N-Alkylation Alkyl halide, baseN-alkylated benzofuran amineSecondary or tertiary amine
Reductive Amination Ketone/aldehyde, reducing agentImine/Iminium ionN-substituted benzofuran amine
Palladium-catalyzed cross-coupling Aryl halide, Pd catalyst, baseOrganopalladium complexesN-aryl benzofuran amine
Electrophilic Aromatic Substitution on Benzofuran Ring Electrophile (e.g., Br₂)Wheland intermediate (arenium ion)Substituted benzofuran

Kinetic Studies and Determination of Rate Determinants

Kinetic studies are crucial for understanding the factors that control the speed of chemical reactions. For reactions involving 1-benzofuran-4-amine hydrochloride, the rate-determining step can vary depending on the specific transformation.

In reactions where the amine acts as a nucleophile, the rate can be influenced by the concentration of the reactants and the basicity of the amine. For instance, in aminolysis reactions, the rate is often dependent on the concentration of both the amine and the electrophile. maastrichtuniversity.nl

Kinetic studies on the reactions of quinones, which share some structural similarities with benzofurans in terms of their aromatic and heterocyclic nature, have shown that the rates of polar reactions can be described by an equation involving nucleophile-specific and electrophile-specific parameters. uni-muenchen.de This suggests that the nucleophilicity of the amine in 1-benzofuran-4-amine hydrochloride would be a key determinant of its reaction rates in nucleophilic additions.

In the context of enzyme-catalyzed reactions, kinetic resolution studies of chiral amines have demonstrated that the rate and enantioselectivity are highly dependent on the enzyme and reaction conditions. mdpi.com For example, the enzymatic kinetic resolution of 1-phenylethylamine (B125046) showed that the reaction stopped near 50% conversion, indicating high enantiospecificity. mdpi.com

The table below summarizes factors that could influence the reaction rates of 1-Benzofuran-4-amine hydrochloride in different reaction types.

Reaction TypePotential Rate-Determining StepKey Influencing Factors
N-Acylation Nucleophilic attack of the amine on the acylating agentBasicity of the amine, electrophilicity of the acylating agent, solvent polarity
Reductive Amination Formation of the imine/iminium ion or hydride transferpH of the reaction medium, steric hindrance around the carbonyl group and the amine
Palladium-catalyzed cross-coupling Oxidative addition, transmetalation, or reductive eliminationNature of the catalyst, ligand, base, and solvent
Enzymatic Reactions Formation of the enzyme-substrate complex or the chemical transformation stepEnzyme concentration, substrate concentration, temperature, pH

Catalytic Transformations Involving the Benzofuran Moiety

The benzofuran moiety is a versatile scaffold for various catalytic transformations, leading to a wide array of functionalized derivatives. nih.gov These transformations often employ transition metal catalysts, such as palladium, copper, rhodium, and iron.

Palladium-catalyzed reactions are particularly prevalent in benzofuran chemistry. Sonogashira coupling of o-alkynylphenols with aryl or vinyl halides is a common method for synthesizing 2-substituted and 2,3-disubstituted benzofurans. acs.orgrsc.org The mechanism typically involves a catalytic cycle of oxidative addition, alkyne insertion, and reductive elimination.

Copper catalysis is also significant, often used in conjunction with palladium in Sonogashira reactions or independently in cyclization reactions. nih.gov For example, CuI-catalyzed coupling of 1-bromo-2-iodobenzenes with β-keto esters leads to 2,3-disubstituted benzofurans through a domino C-C and C-O bond formation. organic-chemistry.org

Rhodium catalysts have been employed for the chemodivergent synthesis of benzofuran skeletons through arylation and subsequent cyclization of propargyl alcohols with aryl boronic acids. nih.gov Iron catalysis has been utilized for the synthesis of benzo[b]furans via intramolecular C–O bond formation. acs.org

Furthermore, organocatalysis has emerged as a powerful tool for the enantioselective synthesis of benzofuran derivatives. For instance, chiral guanidines have been used to catalyze the asymmetric [4 + 1] cyclization of benzofuran-derived azadienes with 3-chlorooxindoles. acs.org

The following table provides examples of catalytic transformations involving the benzofuran core.

Catalyst TypeReaction TypeSubstratesProducts
Palladium Sonogashira Coupling/Cyclizationo-Alkynylphenols, Aryl/Vinyl Halides2-Substituted and 2,3-Disubstituted Benzofurans
Copper Domino C-C/C-O Coupling1-Bromo-2-iodobenzenes, β-Keto Esters2,3-Disubstituted Benzofurans
Rhodium Arylation/CyclizationPropargyl Alcohols, Aryl Boronic AcidsBenzofuran Skeletons
Iron Intramolecular C–O Bond Formation1-(2-Haloaryl)ketonesBenzo[b]furans
Chiral Guanidine (Organocatalyst) Asymmetric [4 + 1] CyclizationBenzofuran-derived Azadienes, 3-ChlorooxindolesChiral Spirooxindole Frameworks

Rearrangement Reaction Mechanisms

Rearrangement reactions provide a powerful synthetic tool for accessing complex molecular architectures from simpler precursors. In the context of benzofuran chemistry, several types of rearrangements have been reported.

A notable example is the rearrangement of a benzopyran group to a benzofuran group, which offers a novel synthetic pathway to benzofuran derivatives. semanticscholar.org This particular rearrangement was observed during the synthesis of coumarins and was proposed to proceed through a specific, though not fully detailed, mechanism. semanticscholar.org

Another important rearrangement is the researchgate.netresearchgate.net-sigmatropic rearrangement, which is a key step in the oxa-variant of the Fischer indole (B1671886) synthesis to form the benzofuran ring. rsc.org This reaction involves the thermal or acid-catalyzed rearrangement of an O-aryl oxime ether.

The Beckmann rearrangement of oximes derived from 7-acetyl–substituted 2-aryl-5-bromobenzofurans has been used to synthesize benzofuran-appended quinazolines. nih.gov This rearrangement typically involves the treatment of an oxime with an acid or acid chloride to convert the hydroxyl group into a good leaving group, followed by the migration of the group anti to the leaving group.

Furthermore, rearrangement and cyclization of 2-hydroxybenzophenones with the Corey-Chaykovsky reagent have been reported as a method for synthesizing 2-substituted 1-benzofurans. jocpr.com

The table below summarizes some rearrangement reactions relevant to the synthesis and modification of the benzofuran scaffold.

Rearrangement TypeStarting MaterialKey Intermediate/Transition StateProduct
Benzopyran to Benzofuran Benzopyran derivativeNot specifiedBenzofuran derivative
researchgate.netresearchgate.net-Sigmatropic Rearrangement O-Aryl oxime etherSix-membered cyclic transition stateBenzofuran
Beckmann Rearrangement Benzofuran-derived oximeNitrilium ionN-Substituted amide
Corey-Chaykovsky Rearrangement/Cyclization 2-HydroxybenzophenoneYlide adduct2-Substituted 1-benzofuran

Derivatization Strategies and Analogue Synthesis from 1 Benzofuran 4 Amine;hydrochloride

Structural Modifications of the Amine Moiety

The primary amine group of 1-benzofuran-4-amine is a prime site for a variety of chemical transformations, allowing for the introduction of a wide range of functional groups. These modifications can significantly alter the molecule's physicochemical properties.

N-Alkylation and N-Acylation Protocols

N-Alkylation of the amino group can be achieved through several methods. Reaction with alkyl halides in the presence of a base is a common approach to introduce alkyl substituents. For instance, treatment with 1-(3-chloropropyl)piperidine (B110583) hydrochloride in the presence of sodium hydride, potassium carbonate, and potassium iodide can yield N-alkylated products. nih.gov Another strategy involves reductive amination, where the amine is reacted with an aldehyde or ketone in the presence of a reducing agent like sodium borohydride.

N-Acylation introduces an acyl group to the amine, forming an amide linkage. This is readily accomplished by reacting 1-benzofuran-4-amine with acyl chlorides or anhydrides. For example, reaction with acetic anhydride (B1165640) can yield the corresponding N-acetyl derivative. researchgate.net This modification has been shown to be a valuable strategy in medicinal chemistry, as acetylation of a similar benzofuran (B130515) amine resulted in a significant improvement in inhibitory activity in a biological screen. acs.org The use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) with a carboxylic acid also provides a mild and efficient route to N-acylated products. nih.gov

Reagent/ConditionProduct TypeReference
Alkyl halide, BaseN-Alkylamine nih.gov
Aldehyde/Ketone, Reducing AgentN-Alkylamine mdpi.com
Acyl chloride/AnhydrideN-Acylamide researchgate.netacs.org
Carboxylic acid, DCCN-Acylamide nih.gov

Synthesis of Amides and Sulfonamides

The synthesis of a broad range of amides can be achieved by reacting 1-benzofuran-4-amine with various carboxylic acids and their derivatives. The use of peptide coupling reagents facilitates the formation of the amide bond under mild conditions. bohrium.comresearchgate.net For instance, new series of amide derivatives of substituted 3-methyl-benzofuran-2-carboxylic acid have been synthesized by reacting with aryl hydrazides and aryl hydrazines. bohrium.com

Sulfonamides are another important class of derivatives that can be synthesized from the primary amine. This is typically achieved by reacting 1-benzofuran-4-amine with a sulfonyl chloride in the presence of a base. researchgate.netnih.govresearchgate.net This reaction is versatile, allowing for the introduction of a wide array of aryl or alkylsulfonyl groups, leading to compounds with diverse biological activities. The formation of the sulfonamide linkage is confirmed by characteristic bands in the infrared spectrum. nih.gov

ReagentProduct TypeReference
Carboxylic acid, Coupling agentAmide bohrium.comresearchgate.net
Sulfonyl chloride, BaseSulfonamide researchgate.netnih.govresearchgate.net

Formation of Complex Amines and Quaternary Ammonium (B1175870) Salts

Further elaboration of the amine functionality can lead to more complex structures. For example, after an initial N-alkylation, the resulting secondary or tertiary amine can undergo further reactions.

The formation of quaternary ammonium salts is a common derivatization for tertiary amines. nih.govwikipedia.org This is typically achieved through the Menschutkin reaction, which involves the alkylation of a tertiary amine with an alkyl halide. nih.govwikipedia.org Therefore, a two-step process involving exhaustive alkylation of the primary amine of 1-benzofuran-4-amine, for instance with methyl iodide, would first yield the tertiary amine, which can then be quaternized to form the corresponding quaternary ammonium salt. libretexts.org These salts are permanently charged, a feature that can be exploited to modify the solubility and biological profile of the parent molecule.

Substitutions on the Benzofuran Ring System

The benzofuran ring itself is amenable to electrophilic substitution reactions, allowing for the introduction of various substituents at different positions, which can influence the electronic properties and steric profile of the molecule.

Halogenation Reactions at Various Positions

Halogenation of the benzofuran ring can introduce chlorine, bromine, or iodine atoms. Bromination of benzofuran with bromine can lead to 2,3-dibromobenzofuran. chempedia.info The introduction of halogens can significantly impact the biological activity of benzofuran derivatives. nih.govresearchgate.net For example, a bromine atom on the C-5 position of a benzofuran ring has been found to impart significant biological activity. tandfonline.com Decarboxylative halogenation is another method for introducing halogens onto the ring. acs.org The regioselectivity of halogenation can be controlled by the reaction conditions and the directing effects of existing substituents.

ReagentPosition(s)ProductReference
Bromine2, 32,3-Dibromobenzofuran chempedia.info
N-Bromosuccinimide22-Bromobenzofuran chempedia.info
Iodine, Nitric Acid22-Iodobenzofuran chempedia.info

Introduction of Alkyl and Aryl Substituents

Alkylation of the benzofuran ring can be achieved through Friedel-Crafts type reactions or by using organometallic reagents. Iron-catalyzed C-H alkylation has been reported for the C2-position of benzofurans. nih.govresearchgate.net Acetals have also been shown to be effective alkylating agents in the presence of a catalyst. sioc-journal.cn

Arylation of the benzofuran ring, particularly at the C2-position, is a well-established transformation often catalyzed by palladium. nih.govnih.gov Direct arylation using aryl bromides or iodides provides a straightforward route to 2-arylbenzofurans. nih.govnsf.govacs.org Various palladium catalysts and reaction conditions have been developed to achieve this transformation with a range of functional group tolerance. nih.govnih.gov

Reaction TypePositionCatalyst/ReagentsReference
C-H Alkylation2Iron catalyst, Activated alkyl halides nih.govresearchgate.netresearchgate.net
Direct Arylation2Palladium catalyst, Aryl bromide/iodide nih.govnih.govnsf.govacs.org

Functionalization at Remote Positions of the Benzofuran Ring

While the amino group at C4 and the furan (B31954) ring (C2, C3) are common sites for derivatization, modifying the more distant C5, C6, and C7 positions of the benzene (B151609) portion of the benzofuran ring presents unique challenges and opportunities. These remote functionalizations are crucial for fine-tuning the electronic and steric properties of the molecule.

Strategies for remote C-H functionalization often rely on transition-metal-catalyzed reactions. Palladium catalysis, in particular, has been instrumental in activating otherwise inert C-H bonds. um.es Methodologies involving σ-alkyl-Pd(II) intermediates can facilitate the activation of remote C(sp2)–H bonds through intramolecular cascade reactions. um.es For instance, a palladium catalyst can coordinate to a directing group or an existing functional group, bringing the metal center in proximity to a remote C-H bond, thereby enabling its functionalization. While not directly demonstrated on 1-benzofuran-4-amine, the principles of directed C-H activation are broadly applicable.

Another approach involves leveraging the inherent reactivity of the benzofuran system. For example, electrophilic substitution reactions on the benzene ring can be directed to the C5 and C7 positions, which are ortho and para to the activating oxygen atom of the furan ring, although the directing effect of the C4-amino group must also be considered.

Recent advances in catalysis have also explored remote functionalization through chain-walking or isomerization mechanisms. A palladium-hydride catalyst can facilitate the migration of a double bond along an alkyl chain to a desired position for subsequent functionalization. acs.org While typically applied to alkyl chains, the concept of catalyst-guided remote functionalization is an active area of research that could be adapted to aromatic systems like benzofuran.

Formation of Fused and Spiro-Heterocyclic Systems Incorporating the Benzofuran Scaffold

Building upon the core 1-benzofuran structure, the synthesis of more complex polycyclic and spirocyclic systems opens up new avenues for creating three-dimensionally diverse molecules.

Annulation, or ring-forming, reactions are a powerful tool for constructing fused heterocyclic systems. These reactions can be designed to build additional rings onto the benzofuran scaffold, resulting in complex polycyclic aromatic or heteroaromatic structures.

Transition-metal catalysis is frequently employed to facilitate these transformations. sioc-journal.cn For example, tandem reactions like an intermolecular Suzuki coupling followed by an intramolecular Buchwald-Hartwig type coupling can be used to fuse new rings onto the benzofuran core. clockss.org A notable example is the synthesis of a benzofuran-fused 1-azaazulene derivative from 2-chloro-3-iodo-1-azaazulene and 2-hydroxyphenylboronic acid pinacolate. clockss.org

Cascade reactions provide an efficient route to dibenzofurans and other fused systems. A double 1,4-conjugate addition followed by an intramolecular annulation cascade between propargylamines and imidazolium (B1220033) methylides has been reported for the synthesis of structurally diverse dibenzofurans under transition-metal-free conditions. nih.gov This method offers good functional group tolerance, which is essential when working with substituted precursors like 1-benzofuran-4-amine.

The following table summarizes selected annulation strategies for creating fused benzofuran systems.

Reaction Type Reagents/Catalyst Fused System Formed Key Features Reference
Tandem Suzuki/Buchwald-Hartwig Coupling2-Hydroxyphenylboronic acid pinacolate, PdCl2(PPh3)2Benzofuran fused 1-azaazuleneOne-pot synthesis of a tetracyclic system. clockss.org
Hauser–Kraus AnnulationSulfonylphthalide, o-hydroxychalconesFused and spiro-heterocyclesMulticascade process involving Michael addition and Dieckmann cyclization. acs.org
Double 1,4-Addition/Annulation CascadePropargylamines, Imidazolium methylidesDibenzofuransTransition-metal-free, proceeds under bench-top air atmosphere. nih.gov
Dehydrative C-H Alkenylation/AnnulationPhenols, Diols, Cationic Ru-H complexBenzofuransEmploys inexpensive starting materials, liberates only water as a byproduct. organic-chemistry.org

Table 1: Examples of Annulation Reactions for Fused Benzofuran Synthesis. This interactive table provides examples of different annulation reactions used to create fused heterocyclic systems based on the benzofuran scaffold.

Spiro compounds, which feature two rings connected by a single common atom, introduce significant three-dimensional complexity. The benzofuran scaffold can be incorporated into spiro-heterocyclic systems through various cyclization strategies.

The synthesis of spiro-isobenzofuran compounds has been achieved through a one-pot condensation reaction of ninhydrin (B49086) with aminonaphthoquinones, followed by oxidative cleavage. nih.gov Another strategy involves the Hauser–Kraus annulation of sulfonylphthalide with o-hydroxychalcones, which can yield spiro-lactones through a series of cyclizations and rearrangements. acs.org

Below is a table detailing methods for the synthesis of benzofuran-containing spiro compounds.

Spiro System Synthetic Strategy Key Reagents Key Features Reference
Spiro[1-benzofuran-2,4'-piperidine]-3-oneMultistep synthesisN-Boc-4-piperidoneCreates a versatile scaffold for library synthesis. rsc.org
Spiro-isobenzofuransCondensation/OxidationNinhydrin, 4-amino-1,2-naphthoquinonesOne-pot, two-step reaction under mild conditions. nih.gov
Spiro-lactonesHauser–Kraus AnnulationSulfonylphthalide, o-hydroxychalconesBase-mediated process involving intramolecular cyclization. acs.org
SpirooxindolesGuanidine-catalyzed (4+1) cyclizationBenzofuran-derived azadienes, 3-chlorooxindolesEnantioselective construction of five-membered ring-based spirooxindoles. beilstein-journals.orgresearchgate.net

Table 2: Synthetic Routes to Spiro Compounds Incorporating a Benzofuran Scaffold. This interactive table summarizes various synthetic strategies for producing spiro compounds that contain a benzofuran ring system.

Regioselectivity and Stereoselectivity in Derivatization Reactions

Controlling the regioselectivity (where on the molecule a reaction occurs) and stereoselectivity (the spatial arrangement of the newly formed bonds and stereocenters) is paramount in the synthesis of complex molecules derived from 1-benzofuran-4-amine hydrochloride. nih.gov

In the functionalization of the benzofuran ring, regioselectivity is often governed by the electronic nature of the existing substituents and the choice of catalyst. For instance, in the hydroheteroarylation of vinylarenes with benzofurans, the regioselectivity (branched vs. linear product) can be switched by using different nickel-ligand complexes. organic-chemistry.org The inherent electronic bias of the benzofuran ring, influenced by the oxygen atom and the C4-amino group, will direct incoming electrophiles or dictate the position of metal-catalyzed C-H activation. acs.org

Stereoselectivity is a critical consideration in the formation of fused and spiro-heterocyclic systems, where new chiral centers are often created. Asymmetric organocatalysis has emerged as a powerful tool for controlling the stereochemical outcome of these reactions. For example, chiral phosphoric acids and bifunctional squaramide or thiourea (B124793) catalysts have been used to achieve highly enantioselective [4+2] and [3+2] cycloadditions with benzofuran-derived intermediates, leading to chiral fused and spiro products. beilstein-journals.orgnih.gov The catalyst typically works by activating both reaction partners through hydrogen bonding, organizing them in a chiral environment that favors the formation of one enantiomer over the other. beilstein-journals.org

In nickel-catalyzed ring-opening reactions of benzofurans, high E/Z selectivity for the resulting o-alkenylphenols can be achieved, demonstrating control over the geometry of the newly formed double bond. chinesechemsoc.org The development of catalytic systems that can precisely control both the position and the three-dimensional arrangement of functional groups is a key focus in the derivatization of scaffolds like 1-benzofuran-4-amine.

Advanced Characterization and Spectroscopic Analysis of 1 Benzofuran 4 Amine;hydrochloride and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical structure, connectivity, and three-dimensional arrangement of molecules. wikipedia.orgresearchgate.net For complex organic compounds like 1-Benzofuran-4-amine;hydrochloride and its derivatives, a combination of one-dimensional and two-dimensional NMR techniques is employed for a comprehensive analysis. researchgate.netwalisongo.ac.id

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

¹H NMR spectroscopy provides information on the chemical environment of protons within a molecule. The chemical shifts, coupling constants (J-coupling), and multiplicity of the signals reveal the connectivity of protons. libretexts.org In the context of benzofuran (B130515) derivatives, the aromatic protons typically appear in the downfield region of the spectrum, while protons of alkyl or amine groups are found in the upfield region. scribd.commdpi.comresearchgate.net For instance, in the ¹H NMR spectrum of propyl acetate (B1210297), the methyl group attached to the carbonyl is a singlet as it has no neighboring protons to couple with. libretexts.org The analysis of these spectra is crucial for confirming the substitution pattern on the benzofuran ring and any modifications to the amine group.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

¹³C NMR spectroscopy is used to determine the carbon framework of a molecule. Each unique carbon atom in the molecule gives a distinct signal, providing a count of the non-equivalent carbons. The chemical shifts in a ¹³C NMR spectrum indicate the type of carbon atom (e.g., aromatic, aliphatic, carbonyl). mdpi.comchemicalbook.com For benzofuran derivatives, the carbon signals of the fused ring system and any substituents can be assigned based on their characteristic chemical shift ranges. mdpi.comrsc.org For example, the ¹³C NMR spectrum of N-benzyl-3-chloroaniline shows distinct peaks for the aromatic carbons and the benzylic carbon. rsc.org

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques provide correlations between different nuclei, offering deeper insights into the molecular structure that are often not discernible from 1D spectra alone. wikipedia.orgresearchgate.netlibretexts.org

Correlation Spectroscopy (COSY): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.orgsdsu.edu Cross-peaks in a COSY spectrum connect the signals of J-coupled protons, allowing for the tracing of proton-proton connectivity networks within the molecule. libretexts.org

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly bonded to heteronuclei, most commonly ¹³C. wikipedia.orgsdsu.edu This technique is highly effective for assigning which proton is attached to which carbon atom, simplifying the analysis of complex spectra. wikipedia.orgwalisongo.ac.id

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides correlations between protons and carbons that are separated by two or three bonds. sdsu.edu This is particularly useful for identifying quaternary carbons and for assembling molecular fragments by establishing long-range connectivities. sdsu.eduscience.gov

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is a through-space correlation technique that identifies protons that are in close spatial proximity, regardless of whether they are directly bonded. researchgate.netscience.gov This is crucial for determining the stereochemistry and three-dimensional structure of molecules. researchgate.net

The collective data from these advanced NMR techniques enables a detailed and unambiguous structural assignment of this compound and its derivatives. science.govnih.gov

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy and precision. scispace.comnih.gov It provides an exact mass measurement, which can be used to calculate the molecular formula. rsc.org

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules, such as the hydrochloride salt of 1-Benzofuran-4-amine. mdpi.comresearchgate.net In ESI-MS, the sample is dissolved in a solvent and sprayed through a charged capillary, generating protonated or deprotonated molecular ions. researchgate.net The high-resolution measurement of the mass-to-charge ratio (m/z) of these ions allows for the determination of the exact molecular weight and, consequently, the elemental formula of the compound. rsc.org For example, the HRMS (ESI) for a derivative of benzofuran was calculated as C18H13N6 [M+H]+ 313.1202, with the found value being 313.1204, confirming its elemental composition. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

Gas chromatography-mass spectrometry combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. mmu.ac.ukunodc.org It is a robust method for assessing the purity of volatile and thermally stable compounds. industry.gov.auvcu.edu The sample is first vaporized and separated into its components in the gas chromatograph. Each separated component then enters the mass spectrometer, where it is ionized and fragmented. mmu.ac.uk The resulting mass spectrum provides a unique fragmentation pattern that serves as a "fingerprint" for the compound, allowing for its identification. semanticscholar.orgnist.gov The purity of the sample can be determined by the relative area of the main peak in the chromatogram. mmu.ac.uk For some analyses, a derivatization step may be required to increase the volatility of the analyte. mmu.ac.uk

Data Tables

Table 1: Representative ¹H NMR and ¹³C NMR Data for Benzofuran Derivatives

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Reference
N-benzyl-3-chloroaniline 7.26-7.21 (m, 4H), 7.20-7.16 (m, 1H), 6.96 (t, J = 8.0 Hz, 1H), 6.59-6.53 (m, 1H), 6.50 (t, J = 2.0 Hz, 1H), 6.40 (d, J = 8.0 Hz, 1H), 4.22 (s, 2H), 4.06 (s, 1H) 149.45, 138.96, 135.16, 130.41, 128.90, 127.63, 177.61, 117.53, 112.73, 111.32, 48.17 rsc.org
N-benzyl-4-chloroaniline 7.25 (d, J = 7.4 Hz, 4H), 7.21-7.15 (m, 1H), 7.05-7.01 (m, 2H), 6.52-6.45 (m, 2H), 4.21 (s, 2H), 4.06 (s, 1H) 146.62, 138.93, 129.09, 128.72, 127.44, 127.41, 122.19, 113.98, 48.41 rsc.org

Table 2: High-Resolution Mass Spectrometry Data for a Benzofuran Derivative

Compound Molecular Formula Calculated Mass [M+H]⁺ Found Mass [M+H]⁺ Technique Reference

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. pressbooks.publibretexts.org The IR spectrum of a compound provides a unique "fingerprint" characterized by absorption bands at specific frequencies corresponding to different vibrational modes. pressbooks.publibretexts.org

For benzofuran derivatives, characteristic IR absorption bands can be expected. The N-H stretching vibrations of the amine group typically appear in the region of 3300–3500 cm⁻¹ as medium intensity bands. pressbooks.pub In the case of 4-(1-benzofuran-2-yl)-1,3-oxazole-2-amine, a characteristic band for the –NH2 group was observed at 3315.90 cm⁻¹. ijrpc.com The C=O stretching vibration is prominent in the 1650–1750 cm⁻¹ region. pressbooks.pub For instance, in a series of substituted benzofuran derivatives, C=O stretching bands were observed at 1635-1644 cm⁻¹. nih.gov The stretching of the C-O-C bond in the benzofuran ring and other characteristic bands confirm the molecular structure. ijrpc.com

In a study of novel 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b]pyridine, the IR spectrum showed distinct absorption bands for various functional groups, including OH, NH2, NH, aromatic CH, aliphatic CH, C=O, and C=C, which were consistent with theoretically calculated values. semanticscholar.org Similarly, the IR spectra of linear and angular heteroannulated pyridines tethered to 6-hydroxy-4,7-dimethoxybenzofuran displayed characteristic absorption bands for amino groups (3271-3368 cm⁻¹), carbonyl groups (1644-1658 cm⁻¹), and nitrile functions (around 2227 cm⁻¹), which disappeared upon conversion, confirming the reaction progress. nih.gov

Table 1: Characteristic IR Absorption Bands for Benzofuran Derivatives

Functional GroupVibration TypeTypical Wavenumber (cm⁻¹)Reference
Amine (N-H)Stretching3300-3500 pressbooks.pub
Amine (–NH2)Stretching3315.90 ijrpc.com
Carbonyl (C=O)Stretching1635-1750 pressbooks.pubnih.gov
Nitrile (C≡N)Stretching~2227 nih.gov
Methyl (CH3)Stretching2914-2932 nih.gov

X-ray Crystallography for Solid-State Structure Determination

Single Crystal X-ray Diffraction for Absolute Configuration and Conformation

Single crystal X-ray diffraction allows for the unambiguous determination of the absolute configuration and conformation of chiral molecules. This technique has been successfully applied to various benzofuran derivatives. For example, the crystal structure of (1Z)-1-(1-Benzofuran-2-yl)ethanone oxime was determined to be almost planar, with the conformation across the C=N bond being syn. nih.gov In another study, the molecular structures of two methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives were analyzed by single crystal X-ray diffraction, revealing that both compounds crystallize in the triclinic space group P-1. scispace.com The structure of benzofuran–appended 4-aminoquinazoline hybrids was confirmed by single crystal X-ray diffraction analysis of one of the derivatives, revealing an intramolecular hydrogen bond. tandfonline.com

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The solid-state packing of molecules is governed by a variety of intermolecular interactions, including hydrogen bonding and π-π stacking, which play a crucial role in determining the physical properties of the crystal. nih.govmdpi.com In the crystal structure of 1-benzofuran-2,3-dicarboxylic acid, intermolecular hydrogen bonding leads to the formation of one-dimensional chains, which are further stabilized by π-π stacking interactions. nih.govresearchgate.net

Derivatives of benzofuran often exhibit a range of these interactions. For instance, the crystal structure of methyl 2-(5-fluoro-3-methylsulfinyl-1-benzofuran-2-yl)acetate is stabilized by weak C—H⋯O hydrogen bonds and aromatic π–π stacking interactions between the furan (B31954) and benzene (B151609) rings of adjacent molecules, with centroid-centroid distances of 3.8258 (9) and 3.8794 (9) Å. iucr.org In some benzofuran derivatives, the presence of π-stacking can influence their fluorescence properties. nih.gov The crystal packing of (3Z)-7-methoxy-3-(2-phenylhydrazinylidene)-1-benzofuran-2(3H)-one features dimers linked by N—H⋯O hydrogen bonds, which are then connected through π–π stacking interactions. nih.gov

Table 2: Examples of Intermolecular Interactions in Benzofuran Derivatives

Compound/DerivativeInteraction TypeKey FeaturesReference
1-Benzofuran-2,3-dicarboxylic acidHydrogen bonding, π-π stackingFormation of 1D chains nih.govresearchgate.net
Methyl 2-(5-fluoro-3-methylsulfinyl-1-benzofuran-2-yl)acetateC—H⋯O, π-π stackingCentroid-centroid distances of ~3.8-3.9 Å iucr.org
(3Z)-7-methoxy-3-(2-phenylhydrazinylidene)-1-benzofuran-2(3H)-oneN—H⋯O, π-π stackingDimer formation nih.gov

Chromatographic and Spectroscopic Techniques for Purity and Stability Assessment

Ensuring the purity and stability of chemical compounds is paramount. A combination of chromatographic and spectroscopic methods is employed for this purpose.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is often used to assess purity and concentration. The absorption maxima (λmax) are characteristic of the chromophoric systems present in the molecule. For instance, a derivative, 4-EAPB hydrochloride, exhibits λmax values at 210, 246, 275, and 283 nm. caymanchem.com Another related compound, 4-MAPB hydrochloride, shows λmax at 209 and 249 nm. caymanchem.com Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) can be employed to predict and correlate with experimental UV-Vis spectra, as demonstrated for a novel benzofuran derivative. rsc.org

Table 3: UV-Vis Absorption Maxima for Benzofuran Derivatives

Compoundλmax (nm)Reference
4-EAPB hydrochloride210, 246, 275, 283 caymanchem.com
4-MAPB hydrochloride209, 249 caymanchem.com
6-APB HCl200, 220, 240, 260, 280, 300, 320, 340 (DAD-detection) lgcstandards.com

Advanced Analytical Chromatography (e.g., HPLC, GC)

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for separating and quantifying the components of a mixture, thereby assessing the purity of a compound. HPLC is widely used for the purity analysis of benzofuran derivatives. For example, the purity of 6-APB HCl was determined to be 99.76% by HPLC. lgcstandards.com Similarly, the purity of 5-EAPB HCl was found to be 98.44% by HPLC. lgcstandards.com Homogeneity assessment of reference materials is also performed using GC-FID. These chromatographic methods are often coupled with mass spectrometry (GC-MS or LC-MS) for definitive identification of impurities. Stability studies, often involving accelerated conditions, are also monitored by these chromatographic techniques to determine the shelf-life of the compound. lgcstandards.comlgcstandards.com

Table 4: Purity Assessment of Benzofuran Derivatives by Chromatography

CompoundTechniquePurity (%)Reference
6-APB HClHPLC99.76 lgcstandards.com
5-EAPB HClHPLC98.44 lgcstandards.com
6-(2-Aminopropyl)benzofuran hydrochlorideGC-FID93.9 ± 2.0

Theoretical and Computational Chemistry Studies of 1 Benzofuran 4 Amine;hydrochloride

Quantum Chemical Calculations

Quantum chemical calculations are essential for investigating the electronic properties and geometric structure of molecules. These ab initio methods solve the Schrödinger equation (or its density-functional-based equivalent) to determine a molecule's electronic wavefunction and energy.

Density Functional Theory (DFT) has become a primary method in computational chemistry for studying the electronic structure of medium to large-sized molecules due to its favorable balance of accuracy and computational cost. researchgate.net DFT calculations are used to optimize the molecular geometry, providing precise information on bond lengths, bond angles, and dihedral angles. For benzofuran (B130515) derivatives, DFT methods, often using hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), have been shown to yield geometric parameters that are in excellent agreement with experimental data from X-ray crystallography. researchgate.netresearchgate.net

Local reactivity, which identifies the most reactive sites within a molecule, can be analyzed using concepts like the Fukui function or by mapping the molecular electrostatic potential (MEP). The MEP surface visually represents the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, thereby predicting sites for intermolecular interactions. nih.govrsc.org

Global Reactivity DescriptorFormulaSignificanceTypical Calculated Value (Benzofuran Analog)
Ionization Potential (IP) IP ≈ -EHOMOEnergy required to remove an electron~5.5-6.0 eV icrc.ac.ir
Electron Affinity (EA) EA ≈ -ELUMOEnergy released when an electron is added~1.1-1.5 eV icrc.ac.ir
Electronegativity (χ) χ = (IP + EA) / 2Tendency to attract electrons~3.3-3.8 eV researchgate.net
Chemical Hardness (η) η = (IP - EA) / 2Resistance to change in electron distribution~2.2-2.5 eV researchgate.net
Electrophilicity Index (ω) ω = μ2 / (2η)Propensity to accept electrons~2.5-3.0 eV researchgate.net

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity and electronic properties. It focuses on the interactions between the HOMO and LUMO of reacting species. The energy and spatial distribution of these orbitals are critical for predicting reaction pathways and the stability of a molecule. researchgate.net

For benzofuran derivatives, the HOMO is typically distributed over the benzofuran ring system, indicating that this is the region most susceptible to electrophilic attack. The LUMO, conversely, is also often located across the aromatic and heterocyclic rings, identifying the areas prone to nucleophilic attack. icrc.ac.irsemanticscholar.org The energy gap (ΔE) between the HOMO and LUMO is a significant parameter; a smaller gap suggests that the molecule can be more easily excited, influencing its color, reactivity, and potential applications in materials science. researchgate.net In one study on a benzofuran derivative, the calculated HOMO-LUMO energy gap was found to be approximately 5.21 eV, indicating a high degree of kinetic stability. researchgate.net

Computational methods are invaluable for the prediction and interpretation of various types of spectra, including vibrational (FT-IR, FT-Raman) and nuclear magnetic resonance (NMR). DFT calculations can predict vibrational frequencies with a high degree of accuracy, although a scaling factor is often applied to the calculated values to correct for anharmonicity and basis set limitations. researchgate.net The Potential Energy Distribution (PED) analysis is used to assign calculated vibrational modes to specific molecular motions, such as stretching, bending, or torsion, which aids in the interpretation of experimental spectra. researchgate.net

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. nih.govsemanticscholar.org These theoretical predictions are highly useful for assigning signals in complex experimental NMR spectra and confirming the chemical structure of synthesized compounds. semanticscholar.orgrsc.org Time-dependent DFT (TD-DFT) is used to predict electronic absorption spectra (UV-Vis), providing information about the electronic transitions between molecular orbitals and the resulting absorption maxima (λmax). nih.govrsc.org

Spectroscopic ParameterComputational MethodInformation Gained
Vibrational Frequencies DFT (e.g., B3LYP)Prediction of IR and Raman bands, assignment of vibrational modes.
NMR Chemical Shifts GIAOAssignment of ¹H and ¹³C NMR signals, structural confirmation.
UV-Vis Absorption TD-DFTPrediction of electronic transitions (λmax), understanding of electronic properties.

Molecular Dynamics (MD) Simulations

MD simulations are particularly useful for performing conformational analysis of flexible molecules. For 1-Benzofuran-4-amine;hydrochloride, this would involve studying the rotation of the amine group and any potential flexibility in the benzofuran ring itself. By simulating the molecule over a period of nanoseconds, researchers can identify the most stable, low-energy conformations and the energy barriers between them. mdpi.com In studies of benzofuran-class inhibitors binding to proteins, MD simulations have been used to monitor the stability of the compound in the binding site, often by calculating the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atoms over the course of the simulation. nih.gov An RMSD plot that reaches a stable plateau suggests the system has reached equilibrium, while RMSF plots highlight the most flexible regions of the molecule. nih.gov

In the solid or liquid state, molecules interact with their neighbors through non-covalent forces. MD simulations can effectively model these interactions, which are crucial for understanding the physical properties of the compound. For this compound, key intermolecular interactions would include:

Hydrogen Bonding: The amine group (-NH3+) is a strong hydrogen bond donor, and it will form robust hydrogen bonds with the chloride counter-ion (Cl-) and with polar solvent molecules like water.

π-π Stacking: The aromatic benzofuran ring can interact with the rings of adjacent molecules through π-π stacking. These interactions are significant in the self-assembly and crystal packing of aromatic compounds. nih.gov

Studies on related systems, such as the benzofuran-formaldehyde complex, have used a combination of spectroscopy and quantum chemistry to precisely characterize the nature of these non-covalent interactions, revealing that π→π* interactions can be a dominant stabilizing force. nih.gov MD simulations can quantify the strength and dynamics of these interactions, providing insight into how the molecules arrange themselves in solution or in a crystal lattice. nih.gov

Computational chemistry provides powerful tools to investigate the intricacies of chemical reactions and properties at a molecular level. For a molecule like this compound, theoretical studies can offer deep insights into its reactivity, potential synthetic pathways, and physicochemical properties. These computational approaches allow for the examination of transient structures and energetic landscapes that are often difficult or impossible to capture through experimental methods alone.

Computational Modeling of Reaction Pathways and Energetics: Transition State Analysis and Reaction Mechanisms

The elucidation of reaction mechanisms through computational modeling is a cornerstone of modern chemical research. By employing methods like Density Functional Theory (DFT), researchers can map out the potential energy surfaces of reactions involving the benzofuran scaffold, identifying transition states, intermediates, and the associated energy barriers. bohrium.com

Reaction Mechanisms of Benzofuran Derivatives: Theoretical investigations extend to the reactions of the benzofuran ring itself. For example, in the catalytic hydrodeoxygenation of benzofuran on a MoS₂ surface, DFT calculations have shown that the initial hydrogen addition to the carbon atom alpha to the oxygen is a kinetically challenging and endothermic step. rsc.org The subsequent step of adding a second hydrogen atom and breaking the C–O bond is often the rate-determining step. rsc.org Such detailed mechanistic insights are crucial for optimizing catalytic processes.

Furthermore, computational models can predict the course of more complex transformations. In the synthesis of novel pyrazolo[3,4-b]pyridine derivatives from a benzofuran precursor, DFT calculations were used to compare the stability of two potential isomeric products. semanticscholar.org The calculations of total energy and thermodynamic parameters confirmed the formation of the more stable isomer, aligning with experimental observations and explaining the reaction's regioselectivity based on the local reactivity of the starting material. semanticscholar.org Similarly, proposed mechanisms for the synthesis of benzofuran derivatives via intramolecular dehydrogenation or oxidative coupling are often supported by computational analysis of the reaction intermediates and transition states. acs.org

A proposed mechanism for the electrooxidation of hydrazine (B178648) using a benzofuran derivative catalyst was elucidated through DFT. The process involves the adsorption of the catalyst, deprotonation of hydrazine, and subsequent electron transfer steps to form reactive intermediates. Transition state analysis provided the energy gaps for each elementary step, confirming a stable reaction pathway. acs.org

The table below summarizes computed energy barriers for steps in a representative reaction involving a benzofuran derivative.

Reaction StepCatalyst/MethodComputed Activation Energy (kJ/mol)Reference
First Hydrogen Addition to BenzofuranDFT/PBE (MoS₂)98 rsc.org
Addition of Second Hydrogen AtomDFT/PBE (MoS₂)< 76 rsc.org
β-O elimination in Boron-Insertion Reaction (with (t-BuONa)₂)DFTNot specified, but lower than without chinesechemsoc.org
β-O elimination in Boron-Insertion Reaction (without (t-BuONa)₂)DFTHigh energy level (blocked pathway) chinesechemsoc.org

This table is illustrative and compiles data for reactions on the general benzofuran structure, providing a framework for understanding potential reactions of this compound.

Prediction of Reaction Selectivity (Regio-, Chemo-, Stereoselectivity)

Computational chemistry is particularly adept at predicting the selectivity of chemical reactions, a critical aspect of synthetic efficiency. For substituted benzofurans like 1-benzofuran-4-amine, predicting where a reaction will occur (regioselectivity), which functional group will react (chemoselectivity), or in what spatial orientation (stereoselectivity) is vital.

Regioselectivity in Electrophilic and Radical Reactions: The reactivity of the benzofuran ring system towards electrophiles has been a subject of theoretical investigation. Studies on related benzofused heterocycles using DFT have employed global and local reactivity descriptors to predict reactive sites. sciforum.net Parameters such as frontier molecular orbital (FMO) energies, local ionization energy, and condensed Fukui functions can identify specific atoms as being more susceptible to electrophilic attack. sciforum.net For many benzofuran derivatives, the C2 position is found to be exceptionally reactive. sciforum.net

In the context of C-H functionalization, which is a powerful tool for modifying heterocyclic cores, quantum mechanics (QM) workflows can predict regioselectivity. beilstein-journals.org By calculating and comparing the activation barriers for the rate-determining step at different C-H bonds, the most probable reaction site can be identified. beilstein-journals.org An alternative approach involves comparing the relative energies of the reaction intermediates, based on the Bell–Evans–Polanyi principle. beilstein-journals.org

Local reactivity parameters derived from conceptual DFT are also powerful predictors of selectivity. In the catalytic reduction of 2,3-disubstituted benzofurans, local electrophilicity (ωk) and the electrophilic Parr function (Pk+) were used to explain the observed regioselectivity. nih.gov These parameters identified the olefinic carbons of the furanoid ring as the moieties most susceptible to reduction, which was consistent with experimental outcomes. nih.gov Such an analysis would be directly applicable to predicting the reactivity of the C2-C3 double bond in the 1-benzofuran-4-amine structure versus reactions on the benzene (B151609) ring.

The table below presents key local reactivity descriptors and their role in predicting reaction sites on benzofuran-like structures.

Reactivity DescriptorPredicted ForApplicationReference
Condensed Fukui FunctionsElectrophilic SubstitutionIdentifies atoms most susceptible to electrophilic attack (e.g., C2 position) sciforum.net
Local Electrophilicity (ωk)Polar Reactions / ReductionExplains selectivity by identifying the most electrophilic sites (e.g., olefinic carbons) nih.gov
Parr Functions (Pk+)Nucleophilic AttacksIdentifies sites susceptible to nucleophilic attack nih.gov
Activation Energy (Ea)C-H FunctionalizationThe lowest activation barrier indicates the most probable reaction site beilstein-journals.org

Quantitative Structure-Property Relationship (QSPR) Studies (Theoretical Aspects)

Quantitative Structure-Property Relationship (QSPR) and its counterpart, Quantitative Structure-Activity Relationship (QSAR), are computational methodologies that aim to correlate the chemical structure of compounds with their physicochemical properties or biological activities. These models are built on the principle that the properties of a molecule are encoded in its structure.

For benzofuran derivatives, QSPR/QSAR studies have been employed to understand and predict various characteristics. tandfonline.comphyschemres.org The process involves calculating a set of numerical values, known as molecular descriptors, for a series of compounds and then using statistical methods, like multiple linear regression (MLR), to build a mathematical model that links these descriptors to an observed property. physchemres.orgresearchgate.net

Molecular Descriptors: A wide array of descriptors can be calculated to represent different aspects of a molecule's structure. These can be broadly categorized as:

Constitutional Descriptors: Atom and bond counts, molecular weight. tandfonline.com

Topological Descriptors: Indices that describe the connectivity of atoms.

Geometric Descriptors: Parameters related to the 3D shape of the molecule.

Quantum Chemical Descriptors: Properties derived from quantum mechanical calculations, such as orbital energies (HOMO, LUMO), dipole moment, and partial charges. physchemres.org

Field-Based Descriptors: Used in 3D-QSAR methods like CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis), which describe the steric and electrostatic fields around the molecules. researchgate.net

For example, a QSAR study on benzofuran derivatives as farnesyltransferase inhibitors utilized P_VSA descriptors (based on atomic contributions to van der Waals surface area), BCUT descriptors, and atom/bond counts to build predictive models. tandfonline.com Another study on 2-phenylbenzofuran (B156813) derivatives used quantum chemical descriptors to model their biological activities. physchemres.org The statistical quality and predictive power of these models are rigorously assessed using parameters like the correlation coefficient (R²), cross-validated R² (Q²), and external validation on a test set of compounds. tandfonline.comphyschemres.org

The theoretical framework of QSPR could be applied to this compound to predict properties like solubility, stability, or receptor binding affinity, provided a suitable dataset of related compounds is available. The first step would be the calculation of a diverse set of descriptors, followed by the development and validation of a regression model to establish a robust correlation.

The following table lists examples of descriptor classes used in QSPR/QSAR studies of benzofuran derivatives.

Descriptor ClassExamplesInformation EncodedReference(s)
Quantum ChemicalHOMO/LUMO energies, Dipole Moment, Partial ChargesElectronic properties, reactivity, polarity physchemres.org
P_VSA (van der Waals Surface Area)SlogP_VSA, SMR_VSA, PEOE_VSAAtomic contributions to surface area based on logP, molar refractivity, or partial charge tandfonline.com
BCUT DescriptorsBCUTw-1l, BCUTw-1hConnectivity and atomic properties (weights: atomic mass, polarizability, etc.) tandfonline.com
3D-QSAR FieldsSteric fields, Electrostatic fields3D shape and electronic environment of the molecule researchgate.net
ConstitutionalMolecular weight, Atom countsBasic composition and size of the molecule tandfonline.com

Advanced Applications in Chemical Science and Materials Research

Role as a Versatile Synthetic Building Block for Complex Molecules

1-Benzofuran-4-amine;hydrochloride serves as a crucial starting material, or "building block," for the construction of more intricate molecular architectures. cymitquimica.com The benzofuran (B130515) moiety is a common scaffold found in numerous biologically active natural products and synthetic compounds. rsc.orgmerckmillipore.comrsc.org The presence of the amine group provides a reactive handle for a variety of chemical transformations, making it a versatile component in organic synthesis.

The utility of this compound as a precursor is evident in its application in multi-step organic syntheses. smolecule.combarc.gov.in Organic chemists utilize this compound to introduce the benzofuran nucleus into larger molecules. The amine functionality can undergo a wide range of reactions, including N-alkylation, N-acylation, and participation in C-N bond-forming cross-coupling reactions. These transformations allow for the elaboration of the core structure into more complex derivatives with potential applications in medicinal chemistry and materials science. For instance, derivatives of benzofuran have been investigated for their potential biological activities.

A general representation of its use in multistep synthesis can be visualized as the initial modification of the amine group, followed by further functionalization of the benzofuran ring or integration into a larger molecular framework. The hydrochloride form ensures stability and ease of handling of the otherwise reactive free amine.

Table 1: Selected Reactions of the Amine Group in Synthetic Transformations

Reaction Type Reagents and Conditions Product Class
N-Acylation Acid chlorides, Anhydrides Amides
N-Alkylation Alkyl halides, Reductive amination Secondary/Tertiary Amines
Sulfonylation Sulfonyl chlorides Sulfonamides

This table represents common transformations of an aromatic amine and is illustrative of the potential synthetic pathways for this compound.

In the field of drug discovery and materials science, the generation of compound libraries containing a diverse set of related molecules is a critical strategy for identifying new lead compounds. The structural attributes of this compound make it an ideal scaffold for creating such libraries. cymitquimica.com By systematically reacting the amine group with a variety of building blocks (e.g., carboxylic acids, sulfonyl chlorides, aldehydes/ketones), a large number of distinct compounds can be rapidly synthesized. This approach, often referred to as diversity-oriented synthesis, allows researchers to explore a wide chemical space in the search for molecules with desired properties. The benzofuran core provides a consistent structural motif, while the variations at the amine position introduce molecular diversity.

Catalytic Applications of this compound and its Derivatives

The field of catalysis has benefited from the structural features of benzofuran-containing molecules. While direct catalytic applications of this compound are not extensively documented, its derivatives hold potential in both organocatalysis and as ligands for metal-catalyzed reactions. bldpharm.comnih.gov

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, is a rapidly growing area of research. uni-giessen.de Chiral amines and their derivatives are a cornerstone of this field, acting as catalysts in a multitude of asymmetric transformations. maynoothuniversity.ie Derivatives of 1-Benzofuran-4-amine, particularly chiral versions, could potentially be developed into novel organocatalysts. For example, the amine could be functionalized to create thiourea (B124793) or squaramide derivatives, which are known to be effective hydrogen-bond donors in activating substrates in asymmetric synthesis. mdpi.com The benzofuran scaffold could influence the steric and electronic properties of the catalyst, potentially leading to unique reactivity and selectivity.

Transition metal catalysis is a powerful tool in organic synthesis, and the performance of a metal catalyst is often dictated by the ligands that coordinate to the metal center. uniurb.it The amine group and the oxygen atom of the benzofuran ring in this compound derivatives offer potential coordination sites for metal ions. By designing and synthesizing derivatives of this compound, new ligands can be created for a variety of metal-catalyzed cross-coupling reactions, hydrogenations, and other transformations. acs.orgresearchgate.net For instance, phosphine-containing derivatives could be synthesized to act as ligands for palladium or rhodium catalysts. The rigid benzofuran backbone could enforce a specific geometry around the metal center, influencing the outcome of the catalytic reaction.

Table 2: Potential Ligand Types Derived from 1-Benzofuran-4-amine

Ligand Class Potential Metal Coordination Example Application
Bidentate N,O-Ligands Palladium, Copper, Rhodium Asymmetric C-C bond formation
Chiral Diamine Derivatives Ruthenium, Rhodium Asymmetric Hydrogenation

This table outlines hypothetical ligand classes that could be developed from this compound for use in metal catalysis.

Applications in Polymer Chemistry

Benzofuran derivatives have found applications in the field of polymer chemistry. researchgate.net The amine functionality of this compound allows it to be incorporated into polymer backbones through reactions such as polyamidation or polyimidation. The resulting polymers would contain the benzofuran moiety as a repeating unit, which could impart unique properties to the material, such as thermal stability, fluorescence, or specific mechanical characteristics. For example, the incorporation of rigid heterocyclic structures like benzofuran into polymer chains can enhance their thermal and dimensional stability. Furthermore, the inherent fluorescence of some benzofuran derivatives could lead to the development of novel photoluminescent polymers.

Monomer Synthesis for Novel Polymeric Materials

The 1-Benzofuran-4-amine hydrochloride molecule is a versatile monomer for synthesizing a variety of novel polymeric materials. The presence of the amine (-NH2) group is key to its function in step-growth polymerization reactions. This functional group can react with other monomers containing carboxylic acids, acid chlorides, or isocyanates to form stable amide or urea (B33335) linkages, respectively. This capability allows for the incorporation of the benzofuran moiety into the main chain of several important classes of polymers.

Benzofuran derivatives are known to be harnessed in the preparation of polymers such as polyamides, polyarylates, polybenzimidazoles, and polyesters. researchgate.net The primary amine hydrochloride can be neutralized to the free amine, which then acts as a difunctional monomer (one amine group, with the second reactive site on the heterocyclic ring or benzene (B151609) ring depending on the reaction). For instance, reaction with a dicarboxylic acid would lead to the formation of a polyamide. The resulting polymer backbone would feature the rigid and thermally stable benzofuran unit, which can impart desirable properties to the final material.

Furthermore, the synthesis of polypeptides can be initiated by primary amine hydrochlorides under specific conditions, suggesting another route through which 1-Benzofuran-4-amine hydrochloride could initiate polymerization of N-carboxyanhydrides (NCAs) to create complex polypeptide structures. nih.gov

Polymerization Reactions and Material Property Modulation

The benzofuran ring system itself, separate from the amine group, can participate in chain-growth polymerization. Benzofuran is recognized as a prochiral, unsymmetric cyclic olefin that can undergo cationic polymerization to produce rigid polymers. acs.orgacs.org This process can be initiated by Lewis acids, such as aluminum chloride, to yield polybenzofuran. acs.org The resulting polymer is characterized by high transparency and a high glass-transition temperature (Tg), making it suitable for applications as a transparent thermoplastic. acs.org

The properties of polymers derived from 1-Benzofuran-4-amine can be strategically modulated. In step-growth polymers like polyamides, the high density of strong, intermolecular hydrogen bonds between the amide groups leads to high tensile strength and elevated melting points. minarjournal.com The incorporation of the rigid benzofuran structure into the polymer chain further enhances thermal stability. researchgate.net For chain-growth polymers, the use of chiral additives during cationic polymerization can lead to optically active polybenzofuran with a controlled molecular weight and a specific stereochemical structure (threo-diisotactic), which in turn influences the polymer's properties. acs.orgacs.org

Table 1: Polymerization Methods Involving Benzofuran Derivatives

Polymerization Type Monomer Functional Group(s) Resulting Polymer Class Key Polymer Properties
Cationic Polymerization Benzofuran ring (vinyl ether/styrene-like) Polybenzofuran High transparency, high glass-transition temperature (Tg), rigidity. acs.org
Step-Growth Polymerization Amine group (-NH2) Polyamide, Polyurea High thermal stability, high tensile strength. researchgate.netminarjournal.com
Free Radical Polymerization Methacrylate group on a benzofuran side-chain Polymethacrylate Modifiable dielectric properties. researchgate.net

Development of Novel Materials

The unique electronic and structural characteristics of the benzofuran core make it a prime candidate for the development of a new generation of advanced materials.

Organic Electronic Materials (e.g., Organic Transistors, Semiconductors)

Benzofuran derivatives are an emerging and promising class of organic semiconductors. researchgate.net The fused π-conjugated ring system facilitates efficient charge transport, a critical requirement for electronic applications. acs.orgnih.gov Materials based on benzofuran have been successfully integrated into various optoelectronic devices.

Specifically, derivatives of benzothieno[3,2-b]benzofuran (BTBF), which share the core furan-fused-to-benzene structure, have demonstrated exceptional performance in:

Organic Field-Effect Transistors (OFETs): These devices show high charge carrier mobility, comparable to established thiophene-based semiconductors. acs.orgnih.govresearchgate.net

Organic Light-Emitting Diodes (OLEDs): BTBF derivatives have been used as the emissive layer, producing strong blue light with high efficiency. acs.orgnih.govresearchgate.net

Organic Phototransistors (OPTs): These materials exhibit high responsivity and detectivity. acs.orgnih.govresearchgate.net

The excellent performance of these materials is attributed to the dense, close-packed structure and extended π-conjugation of the benzofuran core, which facilitates intermolecular charge transport. acs.orgnih.gov The incorporation of 1-Benzofuran-4-amine into polymeric or small-molecule systems is a rational strategy for designing new organic semiconductors, where the amine group can be used to further tune the electronic energy levels and intermolecular packing.

Table 2: Performance of Benzofuran Derivatives in Organic Electronic Devices

Device Type Material Example Key Performance Metric Value
Organic Field-Effect Transistor (OFET) 2,7-diphenylbenzo nih.govresearchgate.netthieno[3,2-b]benzofuran (BTBF-DPh) Carrier Mobility 0.181 cm²/V·s
Organic Light-Emitting Diode (OLED) 2,7-diphenylbenzo nih.govresearchgate.netthieno[3,2-b]benzofuran (BTBF-DPh) External Quantum Efficiency 4.23%
Organic Phototransistor (OPT) 2,7-diphenylbenzo nih.govresearchgate.netthieno[3,2-b]benzofuran (BTBF-DPh) Responsivity 2.07 × 10³ A/W

Data sourced from reference acs.orgnih.gov

Supramolecular Gels

Supramolecular gels are soft materials formed by the self-assembly of low-molecular-weight gelators (LMWGs) into extensive three-dimensional networks that immobilize solvent molecules. mdpi.com The formation of these networks is driven by a combination of non-covalent interactions, including hydrogen bonding, π-π stacking, and van der Waals forces. mdpi.com

The benzofuran scaffold has been successfully employed in the design of advanced supramolecular gelators. In one notable example, environmentally sensitive fluorescent nucleoside analogs based on a 5-(benzofuran-2-yl)uracil core were synthesized. nih.govscispace.com These nucleolipid compounds self-assemble into hierarchical structures like fibers and ribbons, leading to the formation of organogels. nih.gov The gelation process relies on the coordinated interplay of non-covalent interactions involving the modified nucleobase, sugar, and lipid chains. nih.gov

Given its structure, 1-Benzofuran-4-amine hydrochloride is a promising candidate for the design of new LMWGs. The benzofuran ring provides a platform for π-π stacking interactions, while the amine group is an excellent hydrogen bond donor. This combination of features could drive the self-assembly process required for gel formation, potentially leading to new stimuli-responsive materials for sensing or drug delivery. mdpi.commdpi.com

Components for Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. The amine group on 1-Benzofuran-4-amine makes it a potential organic linker for the synthesis of novel MOFs. The nitrogen atom of the amine can coordinate with a metal center, while the rigid benzofuran unit acts as a structural strut, defining the geometry and porosity of the resulting framework. While direct synthesis of MOFs using 1-Benzofuran-4-amine hydrochloride is not yet widely reported, related benzofuran derivatives have been identified for their potential in the design of new materials, including MOFs. smolecule.com The functionalization of MOFs with amine groups is a well-established strategy for enhancing properties such as gas sorption and catalysis.

Fluorescent Materials and Optical Applications

Benzofuran and its derivatives are well-known for their beneficial photophysical properties, including strong fluorescence, high quantum yields, and significant thermal stability. nih.gov These characteristics make them highly suitable for a range of optical applications. researchgate.net

The benzofuran core acts as a fluorophore, often emitting in the blue region of the spectrum. nih.gov The specific optical properties, such as the absorption and emission wavelengths, can be finely tuned by attaching different functional groups to the ring system. nih.gov The amine group at the 4-position of 1-Benzofuran-4-amine is expected to act as an electron-donating group, which typically results in a red-shift (a shift to longer wavelengths) of the fluorescence spectrum.

Research has demonstrated the use of benzofuran derivatives in various optical materials:

Organic Light-Emitting Diodes (OLEDs): They serve as highly efficient blue-light emitters or as stable host materials for phosphorescent dopants. nih.gov

Fluorescent Probes: Benzofuran-based molecules can exhibit solvatochromism, where their fluorescence color changes depending on the polarity of the solvent, making them useful as environmental sensors. nih.gov Furthermore, the amine group can be readily reacted with fluorogenic agents like NBD-chloride to create intensely fluorescent derivatives for labeling biomolecules. mdpi.com

Smart Optical Materials: Fluorescent gels created from benzofuran-containing nucleolipids can have their optical properties switched by external stimuli like temperature or chemicals, enabling their use in selective ion detection. nih.gov

The incorporation of the 1-Benzofuran-4-amine unit into polymers or other molecular architectures is a promising route to developing novel fluorescent materials for advanced applications in displays, sensing, and bio-imaging.

Industrial Chemical Processes and Miscellaneous Applications

This compound and its derivatives are implicated in various industrial applications, ranging from process optimization to the synthesis of specialty chemicals.

The optimization of chemical processes involving this compound primarily revolves around its synthesis and its use as an intermediate in the preparation of more complex molecules. The synthesis of benzofuran derivatives often involves multi-step reactions where optimization of reaction conditions is crucial for achieving high yields and purity.

Furthermore, in the preparation of N-(2-butylbenzofuran-5-yl)-N-(methylsulfonyl)methanesulfonamide, an intermediate for the drug Dronedarone, various process improvements have been explored. nih.gov These include optimizing the cyclization step to form the benzofuran ring and the subsequent functionalization at the 5-position. nih.gov The use of specific catalysts and reagents, along with the fine-tuning of reaction parameters, plays a significant role in maximizing the yield and purity of the final product. nih.gov

The development of one-pot synthesis methods and the use of novel catalytic systems, such as rhodium-catalyzed C–H activation and annulation, represent modern approaches to streamline the synthesis of substituted benzofurans, including those with amine functionalities. These methods offer advantages in terms of atom economy and reduced processing steps, contributing to more efficient and sustainable chemical processes.

While direct application of this compound as a fragrance is not documented, its structural motif is found in compounds used in the perfumery industry. Dihydrobenzofuran derivatives, for example, have been developed as synthetic fragrance materials. Given that this compound is a functionalized benzofuran, it holds potential as a key intermediate for the synthesis of novel fragrance compounds. The amine group can be chemically modified to introduce other functionalities that may impart or enhance specific olfactory properties.

The application of benzofuran derivatives has been noted in the field of silver photography. rsc.org In photographic emulsions, certain organic compounds can act as stabilizers, antifoggants, or spectral sensitizers. Aminobenzofurans, due to their chemical nature, could potentially serve in one of these roles. For instance, the amine group could interact with the silver halide crystals, influencing their growth and sensitivity. A patent for a color photographic light-sensitive material includes a compound containing a benzofuran moiety, suggesting the utility of this class of compounds in photographic technology. organic-chemistry.org

Benzofuran derivatives have been investigated as effective corrosion inhibitors for mild steel in acidic environments, such as hydrochloric acid solutions. researchgate.net The inhibitory action is attributed to the adsorption of the benzofuran molecules onto the metal surface, forming a protective layer that blocks the active sites for corrosion. researchgate.net

Studies on related benzofuran derivatives, such as (E)-ethyl-5-(2-phenyldiazenyl) benzofuran-2-carboxylate and ethyl 5-aminobenzofuran-2-carboxylate, have demonstrated significant inhibition efficiency. researchgate.net The efficiency of these inhibitors is dependent on their concentration, the concentration of the acid, and the temperature. researchgate.net The presence of heteroatoms (oxygen and nitrogen) and the π-electrons of the aromatic system in the benzofuran structure facilitate the adsorption process. The adsorption of these compounds on the mild steel surface has been found to follow the Langmuir adsorption isotherm. researchgate.net

Below is a data table summarizing the inhibition efficiency of a benzofuran derivative at various concentrations and temperatures.

Inhibitor Concentration (mM)Temperature (K)Inhibition Efficiency (%)
5313~35-40
10313-
15313-
20313-
25313~75-85
25323~58.33
25333~49.91

Data derived from studies on ethyl 5-aminobenzofuran-2-carboxylate in 1M HCl. researchgate.netCurrent time information in Bangalore, IN.

The data indicates that the inhibition efficiency increases with inhibitor concentration but decreases with a rise in temperature, which is characteristic of physisorption. researchgate.net The amino group in compounds like this compound would be expected to contribute significantly to the adsorption process and, therefore, the corrosion inhibition properties.

Analytical Chemistry Applications

In the realm of analytical chemistry, this compound holds potential as a versatile reagent. The primary amino group is a reactive handle that can be utilized for derivatization reactions. For instance, it can be reacted with various reagents to introduce chromophoric or fluorophoric moieties, enabling sensitive spectrophotometric or fluorometric detection of either the benzofuran itself or other analytes.

A patent describes the use of aminobenzofurans in analytical systems, highlighting their potential as components of fluorescent probes. epo.org Furthermore, an HPLC-MS method has been developed for the analysis of a chlorinated benzofuran pharmaceutical intermediate, which required on-line derivatization to make it amenable to MS analysis. nih.gov This underscores the importance of derivatization strategies for benzofuran compounds in analytical method development. The development of a sensitive and precise RP-HPLC method for Prucalopride succinate, a benzofuran derivative, using a Quality by Design approach, further illustrates the role of such compounds in modern analytical chemistry. impactfactor.org

Reference Standard Development

The development of certified reference materials (CRMs) is a cornerstone of accurate and reliable analytical chemistry. For compounds like this compound, establishing a well-characterized reference standard is crucial for its unequivocal identification and quantification in various matrices. While detailed research on the specific development of this compound as a CRM is not extensively published, the process follows a standardized protocol established for related benzofuran derivatives and other chemical entities. lgcstandards.com

The synthesis of benzofuran amines often involves multi-step chemical reactions. A common pathway can include the reduction of a corresponding nitro-benzofuran precursor, followed by cyclization to form the core benzofuran ring structure. Another synthetic approach involves the Beckmann rearrangement of an oxime, followed by hydrolysis to yield the amine. nih.gov The final step is typically the conversion of the amine to its hydrochloride salt to improve stability and handling. scispace.com For instance, the synthesis of related amino derivatives involves conversion to their hydrochloride forms and crystallization from methanol. scispace.com

Once synthesized, the compound undergoes rigorous purification and characterization to establish its identity and purity, which are critical for its function as a reference standard. The characterization process employs a range of spectroscopic and chromatographic techniques. nih.gov Vendors of this compound, with CAS number 1021871-64-6, indicate the availability of analytical data such as NMR (Nuclear Magnetic Resonance), HPLC (High-Performance Liquid Chromatography), and LC-MS (Liquid Chromatography-Mass Spectrometry), which confirms its characterization for laboratory use. bldpharm.com

Table 1: Chemical and Physical Properties of this compound and a Related Analog

Property This compound (1S)-1-(1-benzofuran-2-yl)ethan-1-amine hydrochloride (Analog)
CAS Number 1021871-64-6 Not specified in results
Molecular Formula C₈H₇NO · HCl C₁₀H₁₁NO · HCl
Molecular Weight 169.61 g/mol 197.66 g/mol
Appearance Not specified (typically powder) Powder
Purity ≥95% (typical for reference standards) 95%
Storage Temperature Room Temperature Room Temperature
InChI Key Not available in search results XOFRZNVJGNVDIQ-FJXQXJEOSA-N

Data for the analog is sourced from Sigma-Aldrich. sigmaaldrich.com Purity and appearance for the target compound are inferred from typical standards for such chemicals.

The development culminates in a certificate of analysis that provides a full description of the material and summarizes the analytical characterization, ensuring its suitability as a reference standard for calibration and quality control purposes. lgcstandards.com

Applications in Forensic Chemistry

The benzofuran chemical class includes numerous compounds that have emerged as new psychoactive substances (NPS), often synthesized to mimic the effects of controlled substances like amphetamine and MDMA. Consequently, forensic laboratories are frequently tasked with identifying these compounds in seized materials and biological samples. The availability of certified reference standards is indispensable for this work. caymanchem.com

While this compound is not as widely documented in forensic casework as some of its analogs, such as 4-APB, 5-APB, or 4-EAPB, its structural similarity places it within this group of compounds of forensic interest. caymanchem.comgoogle.com As a primary amine on the benzofuran core, it can be considered a potential precursor, metabolite, or a designer drug in its own right. Analytical reference standards, like 4-EAPB (hydrochloride), are explicitly categorized as benzofurans intended for research and forensic applications. caymanchem.com

Forensic identification relies on a battery of analytical techniques to compare the chemical signature of an unknown substance with that of a known reference standard. The methods used for related benzofuran derivatives are directly applicable to this compound.

Table 2: Analytical Techniques for the Forensic Identification of Benzofuran Analogs

Analytical Technique Application Expected Outcome for this compound
Gas Chromatography-Mass Spectrometry (GC-MS) Separation and identification of volatile and semi-volatile compounds. A characteristic mass spectrum with a specific molecular ion peak and fragmentation pattern that can be matched to the reference standard.
Liquid Chromatography-Mass Spectrometry (LC-MS) Identification of non-volatile or thermally labile compounds. Precise mass measurement of the molecular ion, aiding in formula determination and identification. bldpharm.com
High-Performance Liquid Chromatography (HPLC) Quantification and purity assessment. A retention time that matches the reference standard under specific chromatographic conditions. bldpharm.com
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation. A unique ¹H and ¹³C NMR spectrum that confirms the specific arrangement of atoms in the molecule. scispace.combldpharm.com
Infrared (IR) Spectroscopy Identification of functional groups. An IR spectrum showing characteristic absorption bands for the amine group, aromatic ring, and ether linkage of the benzofuran structure. nih.gov

The use of this compound as a reference standard enables forensic laboratories to develop and validate robust analytical methods for its detection, confirm its presence in seized samples, and provide the scientific evidence required for legal proceedings. Its primary role in this context is to serve as a definitive benchmark for comparison.

Q & A

Basic: What are the optimal synthetic routes for preparing 1-Benzofuran-4-amine hydrochloride, and how are intermediates characterized?

Answer:
The synthesis of 1-Benzofuran-4-amine hydrochloride typically involves reductive amination or nucleophilic substitution of benzofuran derivatives. For example, benzofuran precursors (e.g., 4-nitrobenzofuran) can be reduced using catalytic hydrogenation (H₂/Pd-C) or sodium cyanoborohydride (NaBH₃CN) to yield the amine intermediate, followed by HCl treatment to form the hydrochloride salt . Key intermediates are characterized using:

  • Thin-layer chromatography (TLC) to monitor reaction progress.
  • NMR spectroscopy (¹H/¹³C) to confirm structural integrity, with characteristic shifts for the benzofuran ring (e.g., aromatic protons at δ 6.8–7.5 ppm) and amine protons (δ 2.5–3.5 ppm) .
  • Mass spectrometry (MS) to verify molecular weight (e.g., [M+H]⁺ peak at m/z corresponding to C₈H₈NOCl) .

Basic: How should researchers handle and store 1-Benzofuran-4-amine hydrochloride to ensure stability?

Answer:

  • Storage: Store in airtight, light-resistant containers at –20°C to prevent degradation. Desiccants (e.g., silica gel) are recommended to avoid hygroscopic absorption .
  • Handling: Use inert atmospheres (e.g., N₂/Ar) during synthesis to prevent oxidation. Personal protective equipment (PPE) is critical due to potential irritant properties of amine hydrochlorides .

Advanced: How can reaction conditions be optimized to improve yield and purity of 1-Benzofuran-4-amine hydrochloride?

Answer:

  • Temperature control: Maintain reactions at 0–5°C during amine hydrochloride formation to minimize side reactions (e.g., over-alkylation) .
  • pH adjustment: Use buffered conditions (pH 4–5) to stabilize the protonated amine during salt formation .
  • Purification: Recrystallization from ethanol/water mixtures (7:3 v/v) enhances purity (>98%), as confirmed by HPLC with UV detection at 254 nm .

Advanced: What methodological approaches are used to resolve contradictions in reported biological activities of 1-Benzofuran-4-amine derivatives?

Answer:
Discrepancies in biological data (e.g., IC₅₀ values) may arise from variations in assay conditions. To address this:

  • Standardize assays: Use identical cell lines (e.g., HEK-293 for receptor binding) and buffer systems (e.g., PBS at pH 7.4) across studies .
  • Validate targets: Perform competitive binding assays (e.g., radioligand displacement) to confirm affinity for serotonin or dopamine receptors, common targets for benzofuran amines .
  • Control for salt form: Compare free base vs. hydrochloride salt activity, as protonation can alter membrane permeability .

Advanced: How can computational modeling guide the design of 1-Benzofuran-4-amine hydrochloride analogs with enhanced selectivity?

Answer:

  • Docking studies: Use software like AutoDock Vina to predict binding poses in target receptors (e.g., 5-HT₂A). Focus on key interactions:
    • Hydrogen bonding between the amine group and Asp155.
    • π-π stacking of the benzofuran ring with Phe339 .
  • QSAR models: Corporate substituent effects (e.g., electron-withdrawing groups at the 5-position) to optimize logP (<3.5) and polar surface area (<60 Ų) for blood-brain barrier penetration .

Basic: What analytical techniques are critical for confirming the structural identity of 1-Benzofuran-4-amine hydrochloride?

Answer:

  • Elemental analysis: Confirm %C, %H, %N, and %Cl align with theoretical values (e.g., C₈H₈NOCl: C 54.10%, H 4.53%, N 7.88%, Cl 19.97%) .
  • FT-IR spectroscopy: Identify N–H stretches (3200–3400 cm⁻¹) and C–O–C vibrations (1200–1300 cm⁻¹) from the benzofuran ring .

Advanced: How do solvent polarity and counterion choice affect the solubility and crystallinity of 1-Benzofuran-4-amine hydrochloride?

Answer:

  • Solvent polarity: Higher polarity solvents (e.g., DMSO) increase solubility (>50 mg/mL) but may reduce crystallinity. Use mixed solvents (e.g., acetone/water) for controlled crystallization .
  • Counterion effects: Substituting Cl⁻ with Br⁻ or tosylate can alter melting points (e.g., HCl salt: 270–271°C vs. HBr: 265–267°C) and hygroscopicity .

Basic: What safety precautions are necessary when handling 1-Benzofuran-4-amine hydrochloride in laboratory settings?

Answer:

  • Ventilation: Use fume hoods to avoid inhalation of fine powders.
  • Spill management: Neutralize with 5% acetic acid and absorb with inert materials (e.g., vermiculite) .
  • Waste disposal: Follow EPA guidelines for amine hydrochlorides (RCRA code U220) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.